Unraveling the Enigma of CAS 1864056-39-2: A Case of Undisclosed Identity
Central Point: An exhaustive search for the molecular weight, formula, and associated technical data for the chemical compound designated by CAS Registry Number 1864056-39-2 has yielded no specific information. This sugg...
Author: BenchChem Technical Support Team. Date: March 2026
Central Point: An exhaustive search for the molecular weight, formula, and associated technical data for the chemical compound designated by CAS Registry Number 1864056-39-2 has yielded no specific information. This suggests the compound is not publicly documented in readily accessible chemical databases or scientific literature.
For the community of researchers, scientists, and drug development professionals, the absence of public information on a given CAS number can signify several possibilities:
Novelty and Confidentiality: The compound may be a very recent discovery, and its details have not yet been published. Often, in the process of drug development or commercial chemical production, substances are assigned CAS numbers long before they are disclosed in patents or scientific journals to protect intellectual property.
Proprietary Nature: The substance could be a trade secret, with its identity and properties known only to the manufacturer and regulatory bodies. In such cases, information is intentionally withheld from the public domain.
Data Entry or Citation Error: It is also plausible that the CAS number itself is incorrect as referenced. Typographical errors in documentation can lead to searches for non-existent entries.
Limited Public Database Indexing: While extensive, public databases are not exhaustive. The information may exist in highly specialized or private databases that are not accessible through standard search protocols.
Implications for Research and Development:
The inability to retrieve fundamental data such as molecular weight and formula for CAS 1864056-39-2 presents a significant roadblock for any scientific or developmental endeavor. These basic identifiers are the gateway to understanding a compound's structure, potential reactivity, and biological activity. Without this foundational knowledge, it is impossible to:
Conduct meaningful literature reviews to understand its mechanism of action.
Design and execute relevant experimental protocols.
Incorporate the compound into signaling pathway studies.
Assess its potential for therapeutic or other applications.
Moving Forward:
For professionals seeking to work with or understand a compound represented by a CAS number that yields no public information, the following steps are recommended:
Verify the CAS Number: Double-check the source of the CAS number for any potential errors.
Consult the Primary Source: If the number was obtained from a patent, publication, or supplier, direct inquiry with the originating source is the most reliable path to obtaining more information.
Utilize Specialized Databases: Access to proprietary or specialized chemical databases through institutional subscriptions may yield results not available in the public domain.
Until further information becomes publicly available, the molecular identity and characteristics of CAS 1864056-39-2 remain an enigma to the broader scientific community.
Exploratory
An In-depth Technical Guide to Keto-Enol Tautomerism in Spiro-Pyrrolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The spiro-pyrrolidine-2,4-dione scaffold is a privileged structural motif in medicinal chemistry, appearing in a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The spiro-pyrrolidine-2,4-dione scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. A fundamental understanding of the physicochemical properties of this heterocyclic system is paramount for rational drug design and development. A key, and often overlooked, aspect of their chemistry is the phenomenon of keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium in spiro-pyrrolidine-2,4-diones, offering insights into the structural factors that govern this behavior and the analytical techniques employed for its characterization.
The Tautomeric Landscape of Spiro-Pyrrolidine-2,4-diones
The pyrrolidine-2,4-dione core contains a β-dicarbonyl system, which is the structural prerequisite for keto-enol tautomerism. This involves the interconversion between a diketo tautomer and two possible enol forms, where a proton migrates from the C3 carbon to one of the carbonyl oxygens. This dynamic equilibrium is crucial as the different tautomers can exhibit distinct biological activities, solubilities, and pharmacokinetic profiles.[1]
The presence of a spirocyclic system at the C5 position introduces unique steric and electronic constraints that can significantly influence the position of the tautomeric equilibrium compared to their non-spirocyclic counterparts.
Caption: Keto-enol tautomerism in pyrrolidine-2,4-diones.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the keto and enol forms in spiro-pyrrolidine-2,4-diones is dictated by a confluence of structural and environmental factors.
Substituents at C3 (Acyl Group)
The nature of the acyl group at the C3 position is a primary determinant of the tautomeric equilibrium. Electron-withdrawing groups on the acyl moiety increase the acidity of the C3 proton, thereby favoring the enol form.
The Spirocyclic Ring
The size, conformation, and substitution pattern of the spiro-fused ring at C5 can exert significant steric and electronic effects. For instance, bulky spirocyclic systems may favor a particular enol tautomer to alleviate steric strain.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a pivotal role in shifting the tautomeric equilibrium.[2][3]
Non-polar aprotic solvents (e.g., chloroform, carbon tetrachloride) generally favor the enol form. This is due to the stabilization of the enol tautomer through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.
Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form by acting as hydrogen bond acceptors.
Polar protic solvents (e.g., water, methanol) can disrupt the intramolecular hydrogen bond of the enol form and can solvate both the keto and enol forms, often leading to a more complex equilibrium. Generally, polar solvents tend to favor the more polar tautomer.
Temperature
The tautomeric equilibrium is a dynamic process, and its position is temperature-dependent. Variable-temperature NMR studies can provide valuable thermodynamic parameters (ΔH and ΔS) for the interconversion.[4][5]
Experimental Characterization of Tautomerism
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization and quantification of tautomers in spiro-pyrrolidine-2,4-diones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for studying keto-enol tautomerism in solution.[6][7] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.
Key NMR Signatures:
Tautomer
¹H NMR Signal
¹³C NMR Signal
Dketo
α-proton at C3 (typically 3.5-4.5 ppm)
C3 signal (ketonic)
Enol
Enolic -OH proton (often broad, >10 ppm)
Vinylic C3 and C4 signals (enolic)
Quantitative Analysis: The relative concentrations of the keto and enol forms can be determined by integrating the characteristic signals in the ¹H NMR spectrum. The equilibrium constant (Keq = [Enol]/[Keto]) can then be calculated.[8]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[9][10][11][12] This technique allows for the precise determination of bond lengths and angles, confirming the presence of either a C=O and C-C single bond (keto form) or a C=C and C-O single bond (enol form).
Computational Chemistry
In silico methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data.[13][14] Computational studies can predict the relative stabilities of the different tautomers in the gas phase and in various solvents, providing valuable insights into the factors governing the equilibrium.[15]
Synthetic Protocols
The synthesis of spiro-pyrrolidine-2,4-diones often involves multicomponent reactions, providing a convergent and efficient route to these complex scaffolds.
Three-Component Reaction for Spiro[indole-pyrrolidine-2,4-diones]
A common strategy involves the reaction of an isatin derivative, an amino acid, and a suitable dipolarophile.
Step-by-Step Protocol:
Azomethine Ylide Formation: In a suitable solvent (e.g., methanol, ethanol), dissolve the isatin derivative and the amino acid (e.g., sarcosine). Heat the mixture to facilitate the in situ generation of an azomethine ylide.
1,3-Dipolar Cycloaddition: To the solution containing the azomethine ylide, add the dipolarophile (e.g., an activated alkene or alkyne). The [3+2] cycloaddition reaction proceeds to form the spiro-pyrrolidine ring.
Work-up and Purification: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro-pyrrolidine-2,4-dione.
Caption: Synthetic workflow for spiro-pyrrolidine-2,4-diones.
Quantitative Data Summary
While specific quantitative data for the tautomeric equilibrium of a wide range of spiro-pyrrolidine-2,4-diones is still an active area of research, studies on closely related 3-acyl-pyrrolidine-2,4-diones (tetramic acids) provide valuable benchmarks.
The keto-enol tautomerism of spiro-pyrrolidine-2,4-diones is a critical chemical feature that significantly impacts their properties and potential as therapeutic agents. A thorough understanding and characterization of this equilibrium are essential for the rational design of new drug candidates. The interplay of substituents, the nature of the spirocyclic ring, and the solvent environment all contribute to the position of this dynamic equilibrium.
Future research in this area should focus on systematically quantifying the tautomeric ratios for a broader range of spiro-pyrrolidine-2,4-diones in various solvents. Such studies, combining advanced NMR techniques, X-ray crystallography, and computational modeling, will provide a more complete picture of the structure-property relationships within this important class of compounds, ultimately guiding the development of more effective and safer medicines.
References
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
Oregon State University. (2020, December 28). Measurement of Keto-Enol Equilibrium. Retrieved from [Link]
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
YouTube. (2012, October 23). Keto-Enol Equilibrium Using NMR. Retrieved from [Link]
NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. (2025, August 8). ResearchGate. Retrieved from [Link]
A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. (2025, August 6). ResearchGate. Retrieved from [Link]
arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. (2022, October 6). arXiv. Retrieved from [Link]
Single crystal X-ray diffraction study of compound 4c. (n.d.). ResearchGate. Retrieved from [Link]
NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
Synthesis of spiro{pyrrolidine‐3,1'‐pyrrolo[3,4‐c]pyrrole} basic framework via multicomponent 1,3‐dipolar cycloaddition. (n.d.). Wiley Online Library. Retrieved from [Link]
An, Q., et al. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. Retrieved from [Link]
Al-Hamdani, A. A. S., et al. (2022, February 22). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PMC. Retrieved from [Link]
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Link. Retrieved from [Link]
Fofana, M., et al. (2023, May 29). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Publishing Group. Retrieved from [Link]
Sheat, A. M., Hussein, M. S., & Abood, S. A. (2018, December 1). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. Retrieved from [Link]
James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Crossref. Retrieved from [Link]
Nguyen, T. T., et al. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved from [Link]
Duff, T., James, J. P., & Müller-Bunz, H. (2026, February 26). “Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides”. Thomas Duff, John. P. James, and Helge Müller-Bunz. Heterocycles 68 (2006) 465. ResearchGate. Retrieved from [Link]
Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. (2025, August 6). ResearchGate. Retrieved from [Link]
Kumar, R., et al. (2026, February 12). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. Retrieved from [Link]
Hansen, P. E. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Retrieved from [Link]
Kyrychenko, A., et al. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC. Retrieved from [Link]
Self-condensed pyrrolidine-2,4-diones and possible tautomers. Reagents.... (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). ResearchGate. Retrieved from [Link]
Boukattaya, M., et al. (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Publishing. Retrieved from [Link]
da Silveira, L. C. C., et al. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Frontiers. Retrieved from [Link]
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. Retrieved from [Link]
Zhang, J.-P., et al. (2014, June 27). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews. Retrieved from [Link]
Harnessing Three-Dimensionality: A Guide to Novel Spiro-Fused Heterocyclic Building Blocks for Accelerated Drug Discovery
Abstract The paradigm in modern medicinal chemistry is shifting from planar, two-dimensional structures towards complex, three-dimensional scaffolds that can better mimic natural products and interact with the intricate...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The paradigm in modern medicinal chemistry is shifting from planar, two-dimensional structures towards complex, three-dimensional scaffolds that can better mimic natural products and interact with the intricate topographies of biological targets. Spiro-fused heterocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1][2][3] Their inherent rigidity and three-dimensional nature provide a unique platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[2][3][4][5] This guide provides an in-depth exploration of the design principles, synthetic strategies, and applications of these promising building blocks for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: Why Three-Dimensionality Matters in Drug Design
For decades, drug discovery has been dominated by "flat" aromatic compounds. However, the increasing complexity of biological targets necessitates a move into the third dimension. This "Escape from Flatland" concept is driven by the understanding that molecules with greater sp³ character and three-dimensionality often exhibit improved physicochemical properties and a higher likelihood of clinical success.[3]
Spirocyclic scaffolds are exemplary in this regard. The central quaternary carbon atom imparts a rigid, well-defined three-dimensional geometry.[2][3] This structural feature offers several key advantages in drug design:
Enhanced Target Binding and Selectivity: The rigid conformation of spirocycles allows for a more precise presentation of functional groups, leading to optimized interactions with the complex surfaces of protein binding pockets.[3] This can result in higher potency and reduced off-target effects.[3]
Improved Physicochemical Properties: The introduction of a spirocyclic motif can significantly influence a molecule's properties. It can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[2] Furthermore, spirocycles can be used to modulate solubility, lipophilicity (logP), and metabolic stability.[2]
Exploration of Novel Chemical Space: Spiro-fused heterocycles provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property and the development of first-in-class therapeutics.[5]
Strategic Synthesis of Spiro-Fused Heterocycles
The construction of these complex architectures requires a sophisticated synthetic toolbox. The choice of synthetic strategy is critical and depends on the desired scaffold, stereochemistry, and overall molecular complexity.
Multi-Component Reactions (MCRs): A Convergent Approach
Multi-component reactions (MCRs) have emerged as a powerful and efficient method for the synthesis of complex molecules, including spiro heterocycles.[1][6] By combining three or more starting materials in a single step, MCRs offer significant advantages in terms of atom economy, reduced reaction times, and the generation of molecular diversity.[6]
Causality in MCR Design: The success of an MCR for spirocycle synthesis lies in the careful selection of reactants that can undergo a cascade of reactions to form the desired spirocyclic framework. For example, the use of isatins as a starting material is a popular strategy for the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.[7][8]
A notable advancement in this area is the use of microwave-assisted MCRs, which can accelerate reaction rates and improve yields, making the synthesis of spiro heterocyclic libraries more efficient.[6][9]
Cycloaddition Reactions: Precision in Ring Formation
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone for the synthesis of five-membered spiro-fused heterocyclic rings.[10] These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring with high regio- and stereoselectivity.
Expert Insight: The in-situ generation of azomethine ylides from the condensation of isatins and amino acids is a widely used strategy. These reactive intermediates can then undergo cycloaddition with various dipolarophiles to construct complex spiro-pyrrolidinyl oxindoles. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the reaction, often leading to the formation of multiple stereocenters in a single step.
Transition metal catalysis has revolutionized organic synthesis, and the construction of spiro heterocycles is no exception.[1] Catalysts based on palladium, silver, and nickel are frequently employed to facilitate challenging bond-forming reactions.[1][11]
Palladium-Catalyzed Allylic Alkylation and Cyclization: A powerful strategy for the synthesis of spirooxindoles involves a palladium-catalyzed allylic alkylation followed by an intramolecular cyclization.[12] This approach allows for the concise construction of spiro[indoline-3,2′-pyrrol]-2-one skeletons from readily available starting materials.[12]
Self-Validation in Catalysis: The robustness of a metal-catalyzed protocol is validated by its substrate scope and functional group tolerance. A trustworthy method will provide consistent yields across a range of substrates with diverse electronic and steric properties.
Workflow for Spiro-Fused Heterocycle Drug Discovery
The integration of spirocyclic building blocks into a drug discovery pipeline follows a logical progression from design and synthesis to biological evaluation.
Caption: A generalized workflow for drug discovery incorporating spiro-fused heterocyclic building blocks.
Case Study: Spirooxindoles as Potent Bioactive Agents
Spirooxindoles are a prominent class of spiro-fused heterocycles that are found in numerous natural products and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[13][14] Their synthesis and biological evaluation serve as an excellent case study.
Synthesis of a Spiro[indoline-3,2′-pyrrol]-2-one Library
A common and effective method for constructing a library of these compounds is through a [3+2] cycloaddition reaction.
Experimental Protocol: Three-Component Synthesis of Spiro[indoline-3,2′-pyrrol]-2-ones
Preparation of Azomethine Ylide (in situ): To a solution of isatin (1.0 mmol) in methanol (10 mL), add an amino acid (e.g., sarcosine, 1.1 mmol). Reflux the mixture for 2 hours to facilitate the condensation and formation of the azomethine ylide. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cycloaddition: To the reaction mixture, add a substituted chalcone (1.0 mmol) as the dipolarophile. Continue to reflux the mixture for an additional 6-8 hours.
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization: The structure and purity of the synthesized spirooxindoles are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness of the Protocol: This protocol is considered self-validating because the formation of the spirocyclic product can be unequivocally confirmed by spectroscopic analysis. The distinct chemical shifts and coupling constants in the NMR spectra, along with the molecular ion peak in the mass spectrum, provide definitive evidence of the desired molecular architecture.
Biological Evaluation and Structure-Activity Relationship (SAR)
The synthesized library of spirooxindoles can be screened against a panel of cancer cell lines to identify potent cytotoxic agents. For instance, certain spiro[indoline-3,2′-pyrrol]-2-ones have shown remarkable cytotoxicity towards human lung cancer cells.[12]
Data Interpretation and SAR: The data in the table suggests that electron-withdrawing substituents on both the isatin and chalcone moieties (e.g., Br, Cl) enhance the cytotoxic activity. Conversely, an electron-donating group (e.g., OCH3) on the chalcone ring leads to a decrease in potency. This preliminary SAR provides valuable insights for the design of the next generation of more potent analogues.
Future Perspectives and Challenges
The field of spiro-fused heterocycles is poised for significant growth. The development of novel synthetic methodologies, particularly in the area of asymmetric catalysis, will enable the synthesis of enantiomerically pure spirocycles, which is crucial for improving drug efficacy and reducing side effects.[14][15][16]
Key Challenges:
Stereocontrol: The construction of multiple stereocenters, including the spiro-carbon, with high stereoselectivity remains a significant challenge.
Scalability: Developing scalable and cost-effective synthetic routes is essential for the translation of promising lead compounds into clinical candidates.
Green Chemistry: The implementation of more environmentally benign synthetic protocols, such as the use of greener solvents and catalysts, is an ongoing goal.[8]
Caption: The interplay of current strengths, future directions, and challenges in the field of spiro-fused heterocycles.
Conclusion
Novel spiro-fused heterocyclic building blocks represent a powerful tool in the modern drug discovery arsenal.[3] Their unique three-dimensional structures offer a compelling solution to many of the challenges associated with traditional flat-land molecules, leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[3] As synthetic methodologies continue to advance, the accessibility and diversity of these scaffolds will undoubtedly expand, paving the way for the next generation of innovative therapeutics.
References
Kagan S.
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC. Vertex AI Search.
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties | Organic Letters - ACS Public
Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties - PubMed. Vertex AI Search.
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Publishing. Vertex AI Search.
Synthesis of Spiro Heterocycles through a Three- Component Reaction. Vertex AI Search.
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Vertex AI Search.
Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Vertex AI Search.
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchG
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books. Vertex AI Search.
Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block - Semantic Scholar. Vertex AI Search.
New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method - Viromii. Vertex AI Search. Available from: [Link].
Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
Green Protocols for the Synthesis of 3,3'-spirooxindoles - Ingenta Connect. Vertex AI Search.
Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC. Vertex AI Search.
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI. Vertex AI Search. Available from: [Link].
Transition metal-catalyzed synthesis of spirooxindoles - Semantic Scholar. Vertex AI Search.
Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation | Organic Letters - ACS Public
Catalytic asymmetric synthesis of spirooxindoles: recent developments - RSC Publishing. Vertex AI Search.
Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC. Vertex AI Search.
The Electronic Landscape of 8-Oxa-1-azaspiro[4.5]decane: A Technical Guide for Drug Discovery
Introduction: The Strategic Value of the 8-Oxa-1-azaspiro[4.5]decane Scaffold In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrang...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 8-Oxa-1-azaspiro[4.5]decane Scaffold
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 8-oxa-1-azaspiro[4.5]decane ring system has emerged as a privileged scaffold, providing a rigid and structurally unique framework for the development of targeted therapeutics. Its inherent spirocyclic nature imparts a distinct conformational rigidity that is often sought after in drug design to enhance binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of the core electronic properties of the 8-oxa-1-azaspiro[4.5]decane system, offering insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their therapeutic design strategies.
The strategic incorporation of both an oxygen and a nitrogen atom within the spirocyclic framework introduces key electronic features that govern the molecule's reactivity, intermolecular interactions, and ultimately, its pharmacological profile. This guide will dissect the synthesis, conformational landscape, and electronic characteristics of this important heterocyclic system, providing a comprehensive understanding for its effective application in drug discovery.
I. Synthetic Strategies and Mechanistic Considerations
The construction of the 8-oxa-1-azaspiro[4.5]decane core can be achieved through various synthetic routes, with the choice of method often dictated by the desired substitution pattern and stereochemical outcome. A prevalent strategy involves the initial construction of one of the heterocyclic rings, followed by a spirocyclization step.
Key Synthetic Approaches:
From Tetrahydropyran Precursors: A common approach commences with a tetrahydropyran derivative, which is then elaborated to introduce the pyrrolidine or piperidine ring. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Relay Catalysis: Modern synthetic methodologies, such as diastereoselective gold/palladium relay catalytic tandem cyclization, have been employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[1] This sophisticated approach involves the generation of a furan-derived azadiene from an enynamide, followed by a cycloaddition reaction.[1]
Multi-component Reactions: These reactions offer an efficient pathway to construct complex molecular architectures, including spiro heterocycles, in a single step from multiple starting materials.
The causality behind the choice of a particular synthetic route often lies in the need for stereocontrol at the spirocenter and other chiral centers within the molecule. For instance, the use of chiral auxiliaries or asymmetric catalysis is crucial when targeting specific enantiomers, which is often a critical factor for biological activity.
II. Conformational Analysis and Stereoelectronic Effects
The spirocyclic nature of the 8-oxa-1-azaspiro[4.5]decane system locks the two rings in a perpendicular orientation, significantly restricting the overall conformational flexibility of the molecule. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a biological target.
The preferred conformation of the individual rings (the tetrahydropyran and the pyrrolidine/piperidine) is influenced by the substituents present. A detailed structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy has shown that homonuclear coupling constants and chemical shifts are highly sensitive to the steric and electronic effects of substituents.[2]
The Anomeric Effect:
A crucial stereoelectronic interaction to consider in the 8-oxa-1-azaspiro[4.5]decane system is the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to favor an axial orientation over the sterically less hindered equatorial position. In the context of the tetrahydropyran ring of the 8-oxa-1-azaspiro[4.5]decane, this can influence the preferred conformation and the orientation of substituents, which in turn can impact biological activity. The anomeric effect is a result of a stabilizing interaction between the lone pair of one heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is the other heteroatom).
Experimental Workflow: Conformational Analysis using NMR Spectroscopy
Caption: Workflow for the conformational analysis of 8-oxa-1-azaspiro[4.5]decane derivatives using NMR spectroscopy.
III. Electronic Properties: The Influence of Heteroatoms
The presence of both a nitrogen and an oxygen atom within the 8-oxa-1-azaspiro[4.5]decane scaffold imparts a unique set of electronic properties that are fundamental to its utility in drug design.
Electron Density Distribution:
The electronegativity difference between carbon, nitrogen, and oxygen atoms leads to a non-uniform distribution of electron density within the ring system. The oxygen atom, being the most electronegative, will polarize the adjacent C-O bonds, creating a region of partial negative charge on the oxygen and partial positive charges on the neighboring carbon atoms. Similarly, the nitrogen atom will also withdraw electron density from the adjacent carbon atoms, though to a lesser extent than oxygen. This creates a molecule with distinct regions of varying electrostatic potential, which are key for directing intermolecular interactions with biological targets.
The lone pairs of electrons on the nitrogen and oxygen atoms are significant features. The nitrogen lone pair provides a site of basicity and a hydrogen bond acceptor, which is often a critical interaction in ligand-receptor binding. The oxygen lone pairs also act as hydrogen bond acceptors.
Molecular Orbital Analysis:
A qualitative molecular orbital (MO) analysis suggests that the highest occupied molecular orbital (HOMO) will have significant contributions from the lone pair orbitals of the nitrogen and oxygen atoms. The lowest unoccupied molecular orbital (LUMO) will likely be associated with the σ* antibonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO will influence the chemical reactivity of the molecule.
Spectroscopic Signatures:
The electronic environment of the 8-oxa-1-azaspiro[4.5]decane core gives rise to characteristic spectroscopic signals.
NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the oxygen and nitrogen atoms are expected to be deshielded (appear at a higher chemical shift) due to the electron-withdrawing nature of these heteroatoms. The exact chemical shifts and coupling constants will be highly dependent on the specific conformation of the rings. In the ¹³C NMR spectrum, the carbons directly bonded to oxygen and nitrogen will also be deshielded.
IR Spectroscopy: The infrared spectrum will exhibit characteristic stretching vibrations for the C-O-C and C-N-C bonds. The C-O-C stretch of an aliphatic ether typically appears in the region of 1000-1300 cm⁻¹.[4] The C-N stretch of aliphatic amines is found in the 1000-1250 cm⁻¹ range.[5] The N-H stretching vibration, if present (i.e., a secondary amine), will appear in the 3200-3500 cm⁻¹ region.[6]
Table 1: Predicted Spectroscopic Data for the 8-Oxa-1-azaspiro[4.5]decane Core
Spectroscopic Technique
Predicted Observation
Rationale
¹H NMR
Protons α to N and O are deshielded.
Inductive effect of electronegative heteroatoms.
¹³C NMR
Carbons α to N and O are deshielded.
Inductive effect of electronegative heteroatoms.
IR Spectroscopy
C-O-C stretch: ~1000-1300 cm⁻¹
Characteristic vibration of aliphatic ethers.
C-N-C stretch: ~1000-1250 cm⁻¹
Characteristic vibration of aliphatic amines.
N-H stretch (if secondary amine): ~3200-3500 cm⁻¹
Characteristic vibration of N-H bond.
IV. Application in Drug Discovery: A Pharmacophore Perspective
The unique electronic and steric properties of the 8-oxa-1-azaspiro[4.5]decane scaffold make it an attractive starting point for the design of ligands targeting a variety of receptors. Its derivatives have shown significant promise as M1 muscarinic agonists and sigma-1 receptor ligands.[7][8][9]
A pharmacophore model for a typical 8-oxa-1-azaspiro[4.5]decane-based ligand would likely include:
A Hydrogen Bond Acceptor: The nitrogen and/or oxygen atoms.
A Positive Ionizable Feature: The nitrogen atom, which can be protonated at physiological pH.
Hydrophobic Features: The aliphatic carbon framework.
Defined 3D Spatial Arrangement: The rigid spirocyclic core orients appended functional groups in a well-defined manner.
The development of a pharmacophore model is a critical step in virtual screening campaigns to identify new lead compounds.
Diagram: Generalized Pharmacophore Model
Caption: A generalized pharmacophore model for ligands based on the 8-oxa-1-azaspiro[4.5]decane scaffold.
V. Conclusion and Future Directions
The 8-oxa-1-azaspiro[4.5]decane ring system represents a valuable and versatile scaffold in modern drug discovery. Its inherent structural rigidity and the electronic influence of the embedded heteroatoms provide a unique platform for the design of potent and selective ligands. While the existing literature primarily focuses on the synthesis and biological applications of its derivatives, a deeper understanding of the fundamental electronic properties of the core structure is crucial for its rational and predictive application.
Future research in this area would benefit greatly from dedicated computational studies, such as high-level DFT calculations, to precisely map the molecular orbitals and electrostatic potential of the parent 8-oxa-1-azaspiro[4.5]decane and its simple derivatives. Such studies would provide a more quantitative understanding of the electronic effects at play and would further empower medicinal chemists to harness the full potential of this remarkable scaffold in the development of next-generation therapeutics.
VI. References
Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. (URL: [Link])
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. (URL: [Link])
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. (URL: [Link])
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. (URL: [Link])
Gil, V. M. S., & Pinto, J. L. (1964). Chemical Shifts and Electron Densities in Nitrogen Heterocyclic Molecules. The Journal of Chemical Physics, 41(11), 3401-3407. (URL: [Link])
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. (URL: [Link])
Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Figshare. (URL: [Link])
Mori, K., et al. (2024). σ Interference: Through-Space and Through-Bond Dichotomy. PubMed. (URL: [Link])
Jiang, G., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 13(4), 1008-1011. (URL: [Link])
Alvarez, S., et al. (2009). Topological Analysis of the Electron Density in the N-Heterocyclic Carbene Triruthenium Cluster [Ru3(μ-H)2(μ3-MeImCH)(CO)9] (Me2Im = 1,3-dimethylimidazol-2-ylidene). Organometallics, 28(11), 3291-3299. (URL: [Link])
Azami, Z., & Hajipour, A. R. (2025). Uneven Distributions of Electrons and Holes in Polycyclic Systems Exposed to Electric Field. Physical Chemistry Research, 13(4), 623-630. (URL: [Link])
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (URL: [Link])
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. (URL: [Link])
Giller, S. A., Mazheika, I. B., & Grandberg, I. I. (1965). ELECTRON DENSITY DISTRIBUTION IN HETEROCYCLIC SYSTEMS WITH TWO VICINAL NITROGEN ATOMS. II. PYRAZOLE DIPOLE MOMENTS. Chemistry of Heterocyclic Compounds, 1(1), 72-75. (URL: [Link])
Anderson, J. E., et al. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 4917-4923. (URL: [Link])
Gleiter, R. (1974). Orbital interactions through space and through σ-bonds. Angewandte Chemie International Edition in English, 13(10), 660-669. (URL: [Link])
Surendranath College. IR Spectroscopy. (URL: [Link])
Paddon-Row, M. N. (1982). Through-bond and through-space interactions in bridged organic molecules. Accounts of Chemical Research, 15(8), 245-251. (URL: [Link])
da Cunha, W. F., et al. (2021). Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. Journal of the Brazilian Chemical Society, 32(4), 747-759. (URL: [Link])
da Cunha, W. F., et al. (2021). Through-Bond and Through-Space Interactions in[7][7]Cyclophanes. SciSpace. (URL: [Link])
Jasperse, C. Short Summary of 1H-NMR Interpretation. (URL: [Link])
G. W. C. D. C. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Defense Technical Information Center. (URL: [Link])
Chemistry Academy. (2021, September 19). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE [Video]. YouTube. (URL: [Link])
Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. (URL: [Link])
Michigan State University Department of Chemistry. Infrared Spectrometry. (URL: [Link])
Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (URL: [Link])
Kathiravan, M. K., et al. (2021). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances, 11(5), 2999-3011. (URL: [Link])
Khan, I., et al. (2021). Ligand Based Pharmacophore Modeling and Virtual Screening of PARP2 Inhibitors. International Journal of Scientific and Engineering Research, 12(1), 1090-1101. (URL: [Link])
Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. (URL: [Link])
Mykhailiuk, P. K. (2020). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. (URL: [Link])
SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (URL: [Link])
Schlessinger, A., et al. (2025, May 16). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. (URL: [Link])
Du Bois, J., et al. (2025, September 25). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination. PubMed. (URL: [Link])
The Journal of Organic Chemistry. (n.d.). ACS Publications. (URL: [Link])
Chemistry with Dr. Sheghna. (2024, August 26). Anomeric effect [Video]. YouTube. (URL: [Link])
Chad's Prep. (2020, September 4). Molecular Orbital Theory | Bonding vs Antibonding | Organic Chemistry 1.4 [Video]. YouTube. (URL: [Link])
Aldossary, A. N. (2019). Molecular Orbitals and Where to Find Them. eScholarship. (URL: [Link])
Unlocking the Therapeutic Versatility of the 1-Azaspiro[4.5]decane-2,4-dione Scaffold and Its Bioisosteres
An in-depth technical guide by a Senior Application Scientist Executive Summary The 1-azaspiro[4.5]decane-2,4-dione core, a spirocyclic derivative of the pharmacologically significant hydantoin ring system, represents a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The 1-azaspiro[4.5]decane-2,4-dione core, a spirocyclic derivative of the pharmacologically significant hydantoin ring system, represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational landscape for interacting with complex biological targets, often leading to enhanced potency and selectivity. This technical guide synthesizes current research to provide drug development professionals with a comprehensive understanding of the therapeutic potential inherent in this molecular framework and its closely related bioisosteres. We will explore the foundational synthetic strategies, delve into the well-established anticonvulsant properties that link this scaffold to blockbuster drugs like Phenytoin, and navigate through its expanding applications in oncology, central nervous system (CNS) disorders, and inflammatory diseases. Each section is grounded in field-proven insights, presenting not only what has been accomplished but also the scientific rationale guiding experimental design, from target selection to assay development. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers aiming to harness the power of this versatile scaffold.
Chapter 1: The Azaspiro[4.5]decane Core: A Privileged Scaffold in Medicinal Chemistry
The Spiro-Hydantoin Motif: Structural and Pharmacological Significance
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense interest in drug discovery. This arrangement reduces conformational flexibility compared to linear or simple cyclic systems, which can pre-organize functional groups for optimal interaction with a biological target, thereby increasing binding affinity and reducing off-target effects. The 1-azaspiro[4.5]decane-2,4-dione structure embeds the well-known imidazolidine-2,4-dione (hydantoin) ring into this spirocyclic framework.
While the hydantoin ring itself is biologically inert, its 5,5-disubstituted derivatives are the cornerstone of various therapies.[1] This is exemplified by Phenytoin, a frontline antiepileptic drug for over 70 years, and Dantrolene, a muscle relaxant used to treat malignant hyperthermia.[1] The therapeutic breadth of hydantoin derivatives spans anticonvulsant, antiarrhythmic, anticancer, and antidiabetic activities.[1] By incorporating the hydantoin into a spirocyclic system with a cyclohexane ring, the 1-azaspiro[4.5]decane-2,4-dione scaffold offers a robust and sterically defined platform for creating novel chemical entities with diverse pharmacological profiles.
General Synthetic Strategies
The synthesis of N-1 monosubstituted spiro-hydantoins like 1-azaspiro[4.5]decane-2,4-diones requires a strategic approach, as direct alkylation typically occurs at the more reactive N-3 position.[1] A common and effective method involves a multi-step sequence beginning with a Strecker reaction, a classic method for synthesizing α-amino acids.[1]
A typical pathway involves the reaction of a cyclohexanone derivative with sodium cyanide and an amine hydrochloride to form an α-amino nitrile intermediate. This intermediate is then treated with an isocyanate (or cyanate) to form a ureido derivative, which subsequently undergoes intramolecular cyclization to yield the final spiro-hydantoin core.[1] This method provides a facile and cost-effective route to these valuable heterocyclic scaffolds.
Caption: General workflow for synthesizing the spiro-hydantoin core.
Chapter 2: Anticonvulsant Activity: A Primary Therapeutic Target
Rationale: The Hydantoin Legacy in Epilepsy Treatment
The investigation of azaspiro[4.5]decane derivatives as anticonvulsants is a logical extension of the known pharmacology of hydantoin-containing drugs. The mechanism of action for many hydantoin anticonvulsants, including Phenytoin, involves the modulation of voltage-gated sodium channels in neurons. By binding to the channel in its inactive state, these drugs prolong the refractory period, thereby stabilizing neuronal membranes and preventing the rapid, repetitive firing that characterizes epileptic seizures. The spirocyclic structure is hypothesized to enhance this interaction by presenting a rigid, lipophilic moiety that improves membrane penetration and optimizes the orientation of key pharmacophoric features.
Key Derivatives and Structure-Activity Relationships (SAR)
Extensive research has been conducted on derivatives of 2-azaspiro[4.5]decane-1,3-dione, a close isomer of the title compound. SAR studies have revealed several key trends:
Aryl Substitution: The introduction of N-benzyl or N-phenylamino groups at the imide nitrogen is crucial for activity.[2][3]
Substituent Position: For N-benzyl derivatives, fluoro or trifluoromethyl substituents at the ortho (2-) or meta (3-) position of the aryl ring confer the highest anticonvulsant activity in the maximal electroshock (MES) test.[2] This suggests that substitution at these positions is important for the molecule's interaction with its target.
Cycloalkane Ring Size: In comparative studies, 2-azaspiro[4.4]nonane-1,3-diones (with a cyclopentane ring) often show slightly higher potency than their 2-azaspiro[4.5]decane-1,3-dione (cyclohexane) counterparts, indicating that the size of the spiro-fused ring can fine-tune activity.[3][4]
Linker Type: An imine (-NH-) linker between the imide nitrogen and the phenyl ring has been shown to increase anticonvulsant activity compared to a methylene (-CH2-) linker.[4]
Quantitative Analysis of Anticonvulsant Efficacy
The anticonvulsant potential of these compounds is primarily evaluated using two standard preclinical models: the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold.
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical assay for identifying compounds with activity against generalized tonic-clonic seizures. Its self-validating nature comes from the all-or-none response and the use of a positive control.
Animal Preparation: Adult male mice or rats are used. Animals are acclimatized for at least one week before the experiment.
Compound Administration: Test compounds are typically suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.). A vehicle control group and a positive control group (e.g., Phenytoin) are included.
Time to Peak Effect: The test is conducted at the predetermined time of peak effect for the administered compound (e.g., 30-60 minutes post-i.p. injection).
Electrical Stimulation: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds).
Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting more than 3 seconds.
Data Analysis: The percentage of animals protected from the tonic hindlimb extension in each group is calculated. The dose that protects 50% of the animals (ED₅₀) is determined using probit analysis. Neurotoxicity is concurrently assessed, often using the rotarod test.[3][6]
Chapter 3: Anticancer Potential: Targeting Cell Proliferation and Survival
Case Study 1: Thia-azaspiro[4.5]decane Derivatives
Bioisosteric replacement of an atom or group within a scaffold is a powerful strategy in drug design. Replacing the nitrogen or oxygen in the spiro-hydantoin system with sulfur leads to 1-thia-4-azaspiro[4.5]decane derivatives, which have demonstrated significant anticancer activity.[7][8][9]
These compounds have been synthesized via a one-pot, three-component condensation of a cyclohexanone, an aromatic amine, and mercaptoacetic acid.[7][10] Subsequent derivatization has yielded a library of compounds evaluated for their cytotoxic effects.
Data Summary: In Vitro Cytotoxicity of Thia-azaspiro[4.5]decane Derivatives
The efficacy of these derivatives has been tested against a panel of human cancer cell lines, with doxorubicin often used as a positive control. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
Note: "Moderate" and "Weak" activities were reported qualitatively in the source.[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Cell Seeding: Human cancer cell lines (e.g., HCT-116, PC-3, HepG-2) are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[11]
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin). A vehicle-only control is included. The plates are incubated for an additional 48-72 hours.[11]
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
Absorbance Reading: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.
Case Study 2: Oxa-diazaspiro[4.5]decane Derivatives as KRAS-G12D Inhibitors
The Kirsten rat sarcoma viral oncogene (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a key driver in pancreatic, colorectal, and lung cancers.[12] Recently, machine learning and scaffold hopping strategies identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as a novel class of potent KRAS-G12D inhibitors.[12]
These compounds were shown to bind directly to the KRAS-G12D protein with high affinity, demonstrating the power of the spirocyclic scaffold to target challenging protein-protein interaction sites.
Caption: Simplified KRAS signaling pathway and the point of inhibition.
MST is a powerful biophysical technique used to quantify molecular interactions in solution by measuring the change in fluorescence of a target molecule as a function of a ligand concentration gradient.
Protein Labeling: The target protein (e.g., His-tagged KRAS-G12D) is fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).[12]
Sample Preparation: A fixed concentration of the labeled protein is mixed with a serial dilution of the ligand (the spiro-decane derivative).
Capillary Loading: The samples are loaded into glass capillaries.
MST Measurement: The capillaries are placed in the MST instrument (e.g., Monolith NT.115). An infrared laser creates a microscopic temperature gradient in the sample. The movement of the fluorescently labeled protein along this gradient is tracked.
Data Acquisition: The fluorescence is measured before and after the IR laser is activated. The change in fluorescence (thermophoresis) is dependent on the binding state of the protein.
Data Analysis: The change in the normalized fluorescence is plotted against the ligand concentration. The data is fitted to a binding model to determine the dissociation constant (Kd), a measure of binding affinity.[12]
Chapter 4: Modulating Central Nervous System (CNS) Targets
Triazaspiro[4.5]decane-2,4-diones as δ-Opioid Receptor (DOR) Agonists
The δ-opioid receptor (DOR) is a promising target for treating neurological and psychiatric disorders, including chronic pain and depression.[13][14] However, the development of DOR agonists has been hampered by adverse effects like seizures associated with certain chemotypes.[13] High-throughput screening recently identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective DOR agonists.[13][14]
These compounds were found to be potent agonists that are slightly biased toward G-protein signaling over β-arrestin 2 recruitment, a property that may lead to a better therapeutic profile. The most potent hit showed anti-allodynic efficacy in an inflammatory pain model.[13]
This is a bioluminescence-based assay to measure the inhibition of cyclic AMP (cAMP) production following the activation of a Gi/o-coupled G-protein coupled receptor (GPCR) like the DOR.
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the DOR and a plasmid for the GloSensor™ cAMP probe (a fusion of a cAMP-binding protein to a variant of firefly luciferase).
Cell Seeding: Transfected cells are seeded into 96-well plates and incubated.
Compound Treatment: Cells are pre-treated with the test compounds (the spiro-decane derivatives) at various concentrations.
cAMP Stimulation: cAMP production is stimulated by adding forskolin, an adenylyl cyclase activator.
Luminescence Reading: The GloSensor™ reagent is added, and luminescence is read on a plate reader. In the presence of cAMP, the GloSensor protein undergoes a conformational change that activates luciferase, producing light.
Data Analysis: Agonist activity at the DOR (a Gi-coupled receptor) inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels and a corresponding drop in luminescence. Data are normalized and plotted to determine the potency (EC₅₀) of the compounds.[13]
Chapter 5: Emerging Therapeutic Applications
The versatility of the azaspiro[4.5]decane scaffold continues to be explored, with promising results in new therapeutic areas.
Anti-inflammatory Potential via RIPK1 Inhibition
Necroptosis is a form of programmed lytic cell death that is a key driver in various inflammatory diseases. Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of this pathway.[15] Through virtual screening and structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors, with the lead compound showing an IC₅₀ of 92 nM and demonstrating a significant anti-necroptotic effect in a cellular model.[15] This highlights the potential of this scaffold in developing treatments for conditions like ischemia-reperfusion injury, neuroinflammation, and autoimmune diseases.
Antimicrobial Activity
Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been investigated for their antimicrobial and antitubercular potential.[10][16] While direct data on the parent hydrochloride salt is limited, various N-substituted analogs have shown moderate to good activity against bacteria such as S. aureus, E. coli, and B. subtilis.[10] The N-C-S linkage within the thiazolidinone ring is noted as a key pharmacophore for antimicrobial activity. Further exploration in this area could yield novel antibiotics targeting multi-drug resistant pathogens.
Chapter 6: Conclusion and Future Directions
The 1-azaspiro[4.5]decane-2,4-dione scaffold and its diverse heterocyclic analogs have firmly established their place as "privileged structures" in medicinal chemistry. The research synthesized in this guide demonstrates a remarkable therapeutic breadth, from foundational applications in epilepsy to cutting-edge roles in targeted cancer therapy and the modulation of complex CNS pathways.
The rigid, three-dimensional nature of the spirocyclic core provides a superior platform for designing highly selective and potent ligands. The success stories in targeting voltage-gated ion channels, GPCRs like the DOR, and challenging intracellular proteins like KRAS-G12D underscore this principle.
Future research should focus on several key areas:
Pharmacokinetic Optimization: While many derivatives show excellent in vitro potency, detailed ADME (absorption, distribution, metabolism, and excretion) studies will be crucial for translating these findings into viable clinical candidates.
Exploring New Chemical Space: The core scaffold offers multiple points for derivatization. Exploring substitutions on the cyclohexane ring, in addition to the imide nitrogen, could unlock novel structure-activity relationships and new therapeutic targets.
Mechanism Deconvolution: For applications like anticancer and antimicrobial activity, further studies are needed to precisely identify the molecular targets and pathways being modulated.
By building on the solid foundation of research outlined here, the scientific community is well-positioned to further unlock the therapeutic potential of this remarkable scaffold, paving the way for the next generation of innovative medicines.
References
Meqbil, Y.J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][13][14]
Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. Available at: [Link][1]
Abd El-Salam, H.A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link][7][8][9]
Patel, P.P., et al. Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations. Semantic Scholar. Available at: [Link][16]
Bhat, H.B., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link][12]
Obniska, J., et al. (2007). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐(Pyridine‐2‐yl) Derivatives of 2‐Azaspiro[4.4]nonane and [4.5]decane‐1,3‐dione. Part II. Archiv der Pharmazie. Available at: [Link][5]
Kaminski, K., et al. (2010). Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. European Journal of Medicinal Chemistry. Available at: [Link][2]
Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro[10][16]Deca-6,9-Diene-3,8-Dione Derivatives. Molecules. Available at: [Link][17]
Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][15]
Zhang, Z., et al. (2019). Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. Available at: [Link][18]
Wang, L., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link][19]
Obniska, J., et al. (2006). Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[10][16]decane-1,3-dione derivatives. European Journal of Medicinal Chemistry. Available at: [Link][6]
Obniska, J., et al. (2003). synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. Acta Poloniae Pharmaceutica. Available at: [Link][4]
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link][20]
Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Archiv der Pharmazie. Available at: [Link][3]
Marinov, M., et al. (2025). Synthesis and antimicrobial activity of 5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones. ResearchGate. Available at: [Link][21]
A Tale of Two Scaffolds: An In-depth Technical Guide to Oxa-Azaspiro versus Carbocyclic Spiro Cores in Drug Discovery
For the modern medicinal chemist, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the myriad of structural motifs, spirocyclic scaffolds have emerged as a...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern medicinal chemist, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the myriad of structural motifs, spirocyclic scaffolds have emerged as a powerful tool to escape the "flatland" of traditional aromatic compounds, offering a gateway to three-dimensional chemical space.[1][2] This guide provides a deep dive into two prominent classes of spirocycles: oxa-azaspiro and carbocyclic spiro scaffolds. We will dissect their fundamental differences, explore their impact on key drug-like properties, and provide practical insights into their synthesis and application, empowering researchers to make informed decisions in scaffold selection for their drug discovery programs.
The Spirocyclic Advantage: A Foundation of Three-Dimensionality
Spirocycles, characterized by two rings sharing a single common atom, introduce inherent rigidity and a defined three-dimensional geometry into a molecule.[3] This structural feature is a significant departure from the planar nature of many traditional drug scaffolds and offers several advantages:
Enhanced sp3 Character: The quaternary carbon at the spiro-junction increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is strongly correlated with increased clinical success, likely due to improved solubility, metabolic stability, and reduced off-target effects.[1][4]
Improved Physicochemical Properties: The introduction of a spirocycle can favorably modulate key properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability.[1][5][6]
Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming challenges associated with target families that have proven difficult to drug with conventional flat molecules.[7]
Oxa-Azaspiro Scaffolds: The Heteroatomic Influence
Oxa-azaspirocycles incorporate both oxygen and nitrogen atoms within their spirocyclic framework. The presence of these heteroatoms imparts distinct characteristics that can be strategically leveraged in drug design.
Physicochemical Properties and Pharmacokinetic Profile
The introduction of oxygen and nitrogen atoms into the spirocyclic core has a profound impact on a molecule's physicochemical properties:
Modulation of Lipophilicity and Solubility: The polar nature of oxygen and nitrogen atoms generally leads to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility compared to their carbocyclic counterparts.[8] This can be a crucial advantage in developing orally bioavailable drugs. For instance, the replacement of a morpholine ring with diverse azaspiro cycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower LogD values.[1]
Basicity and Hydrogen Bonding: The nitrogen atom in an oxa-azaspirocycle introduces a basic center, which can be critical for target engagement through hydrogen bonding or salt formation. The pKa of this nitrogen can be fine-tuned by the surrounding chemical environment, including the nature of the other ring.
Metabolic Stability: The presence of heteroatoms can influence metabolic pathways. While heteroatoms can sometimes be sites of metabolism, their incorporation within a rigid spirocyclic framework can also shield other parts of the molecule from metabolic enzymes, potentially improving metabolic stability.[6][9]
Synthetic Accessibility
The synthesis of oxa-azaspiro scaffolds often leverages established methodologies in heterocyclic chemistry. Common synthetic strategies include:
Intramolecular Cyclization Reactions: Key synthetic steps often involve intramolecular reactions such as iodocyclization, epoxide opening, or reductive amination to construct the spirocyclic core.[10]
Multicomponent Reactions: Efficient and atom-economical multicomponent reactions are also employed to build complex oxa-azaspiro scaffolds in a single step.
Scalable Approaches: Scalable synthetic routes starting from commercially available lactams and lactones have been developed, enabling the production of multigram quantities of oxa-azaspiro building blocks.[11][12][13]
Biological Activity and Therapeutic Applications
Oxa-azaspiro scaffolds are found in a variety of biologically active compounds and approved drugs. Their unique structural and electronic properties make them suitable for targeting a wide range of biological targets.
Anticancer Agents: A number of oxa-azaspiro[10][12]trienone derivatives have been synthesized and shown to exhibit potent anticancer activity by inducing mitochondria-mediated apoptosis.[14] These compounds have been shown to up-regulate p53 and Bax levels while down-regulating Bcl-2.[14]
Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decanes have been developed as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[15]
Kinase Inhibitors: The rigid nature of the oxa-azaspiro scaffold can be used to orient functional groups in a precise manner to achieve high-affinity binding to kinase active sites.
Carbocyclic Spiro Scaffolds: The All-Carbon Framework
Carbocyclic spirocycles consist solely of carbon atoms in their ring systems. This all-carbon framework imparts a different set of properties compared to their heteroatomic cousins.
Physicochemical Properties and Pharmacokinetic Profile
The absence of heteroatoms in the core of carbocyclic spiro scaffolds leads to distinct physicochemical characteristics:
Increased Lipophilicity: Carbocyclic spiro scaffolds are generally more lipophilic than their oxa-azaspiro counterparts of similar size. This property can be advantageous for crossing the blood-brain barrier or for targeting lipophilic binding pockets. For example, the spiro-annelation of a gem-difluorocyclopropane ring has been shown to significantly increase LogP values, an effect comparable to that of a trifluoromethyl (CF3) group.[12]
Metabolic Stability: The all-carbon framework can be more resistant to certain metabolic pathways, particularly those involving oxidation of heteroatoms. This can lead to improved metabolic stability and a longer in vivo half-life.
Shape and Rigidity: Carbocyclic spirocycles provide a rigid and well-defined three-dimensional shape that can be used to explore specific regions of a protein's binding site.
Synthetic Accessibility
The synthesis of carbocyclic spiro scaffolds often relies on carbon-carbon bond-forming reactions. Common strategies include:
[2+2] Cycloadditions: The reaction of dichloroketene with an exo-methylene cyclopentane has been used to construct a spiro[3.4]octane scaffold on a multigram scale.[16]
Radical Cyclizations: Radical-mediated 5-exo-dig cyclization followed by cyclopropanation has been employed to synthesize spiro[2.4]heptane core structures.[16]
Methyl β-C(sp3)–H Functionalization: A ligand-controlled β-C(sp3)–H methyl olefination and arylation of cyclic carboxylic acids provides an efficient route to spirocyclic lactones and ketones.[17]
Biological Activity and Therapeutic Applications
Carbocyclic spiro scaffolds are prevalent in natural products and have been incorporated into a range of therapeutic agents.
Antiviral Agents: Carbocyclic spiro scaffolds have been utilized as frameworks for nucleoside analogues with potent antiviral activity.[16] Replacing the furanose oxygen with a methylene group in nucleosides can confer resistance to degradation by phosphorylases.[16]
Enzyme Inhibitors: The rigid carbocyclic framework can be used to design potent and selective enzyme inhibitors. For example, carbocyclic nucleoside analogues have been developed as inhibitors for the protein methyltransferase PRMT5.[16]
Natural Products: Many natural products with diverse biological activities, including anticancer and anti-inflammatory properties, contain carbocyclic spiro moieties.[18]
Head-to-Head Comparison: Oxa-Azaspiro vs. Carbocyclic Spiro Scaffolds
To aid in the selection of the appropriate spirocyclic scaffold, the following table summarizes the key differences between oxa-azaspiro and carbocyclic spiro cores.
Feature
Oxa-Azaspiro Scaffolds
Carbocyclic Spiro Scaffolds
Composition
Contains oxygen and nitrogen atoms in the rings
Composed entirely of carbon atoms in the rings
Polarity
More polar
Less polar
Lipophilicity (LogP)
Generally lower
Generally higher
Aqueous Solubility
Generally higher
Generally lower
Hydrogen Bonding
Can act as hydrogen bond donors and acceptors
Generally cannot act as hydrogen bond donors/acceptors
Basicity
Presence of a basic nitrogen center
Non-basic
Metabolic Stability
Can be susceptible to metabolism at heteroatoms, but the rigid scaffold can also confer stability.
Experimental Protocols: Synthesis of Key Spirocyclic Scaffolds
To provide a practical understanding of the synthesis of these scaffolds, detailed step-by-step methodologies for representative examples are provided below.
Synthesis of a 1-Oxa-7-Azaspiro[4.4]nonane Scaffold
This protocol describes the synthesis of a racemic spirocyclic THF methanol, a key intermediate for further elaboration.[19]
Grignard Reaction: To a stirred suspension of anhydrous CeCl3 in anhydrous THF at 0 °C, add homoallylmagnesium bromide solution dropwise. Stir the mixture for 1 hour at 0 °C. Add a solution of N-Boc-2-pyrrolidinone in anhydrous THF dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 16 hours.
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the tertiary alcohol.
Epoxidation and Cyclization: To a solution of the tertiary alcohol in DCM, add mCPBA in one portion. Stir the resulting solution at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution. Separate the organic layer and extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., 80% EtOAc/hexanes) to yield the 1-oxa-7-azaspiro[4.4]nonane methanol derivative.[19]
Synthesis of a Spiro[3.4]octane Scaffold
This protocol outlines the construction of a carbocyclic spiro scaffold via a [2+2] cycloaddition.[16]
Materials:
Exo-methylene cyclopentane
Trichloroacetyl chloride
Zinc-copper couple
Diethyl ether (anhydrous)
Pentane
Saturated aqueous sodium bicarbonate solution
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Generation of Dichloroketene: In a flame-dried flask under an inert atmosphere, add activated zinc-copper couple and anhydrous diethyl ether. Add a solution of trichloroacetyl chloride in anhydrous diethyl ether dropwise to the stirred suspension.
[2+2] Cycloaddition: To the freshly prepared dichloroketene solution, add a solution of exo-methylene cyclopentane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 12 hours.
Work-up: Filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired spiro[3.4]octanone derivative.
Visualizing the Scaffolds: Structural and Synthetic Diagrams
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Core structures of Oxa-Azaspiro and Carbocyclic Spiro Scaffolds.
Caption: Simplified synthetic workflows for spirocyclic scaffolds.
Conclusion: Strategic Scaffold Selection for Future Drug Discovery
The choice between an oxa-azaspiro and a carbocyclic spiro scaffold is a strategic decision that should be driven by the specific goals of a drug discovery program. Oxa-azaspiro scaffolds offer a means to introduce polarity, modulate basicity, and potentially improve solubility, making them attractive for a wide range of targets. In contrast, carbocyclic spiro scaffolds provide a more lipophilic and metabolically robust core, ideal for applications requiring CNS penetration or enhanced stability.
By understanding the fundamental differences in their physicochemical properties, synthetic accessibility, and biological activities, medicinal chemists can more effectively navigate the three-dimensional landscape of spirocyclic chemistry. This in-depth guide serves as a foundational resource, empowering researchers to harness the full potential of these remarkable scaffolds in the design of the next generation of innovative therapeutics.
References
Jana, S., et al. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[10][12]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 295-309. [Link]
Singh, R., & Singh, P. (2016). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Taylor & Francis Online, 48(12), 1105-1126. [Link]
Chernykh, A. V., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
Wachtendorf, D., et al. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ResearchGate. [Link]
Galavskyy, S., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
De La Herran, G., et al. (2020). Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. ResearchGate. [Link]
Galavskyy, S., et al. (2025). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2. n ]alkane building blocks. Scilit. [Link]
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. [Link]
Various Authors. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. [Link]
Chernykh, A. V., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
Various Authors. (2021). Biologically active natural spirocyclic compounds. ResearchGate. [Link]
Ramirez, J. M., et al. (2023). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]
Dandapani, S., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC. [Link]
Li, Y., et al. (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[10][12]deca-6,9-diene-3,8-dione Derivatives. PMC. [Link]
Various Authors. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]
Wang, H., et al. (2026). Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization of Cyclic Aliphatic Acids. Journal of the American Chemical Society. [Link]
Hiesinger, K., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]
Various Authors. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. ResearchGate. [Link]
Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
A Technical Guide to the Synthesis of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione: Strategies and Methodologies
The 8-oxa-1-azaspiro[4.5]decane-2,4-dione scaffold is a unique heterocyclic system of significant interest to medicinal chemists and drug development professionals. Its spirocyclic nature, combining a tetrahydropyran rin...
Author: BenchChem Technical Support Team. Date: March 2026
The 8-oxa-1-azaspiro[4.5]decane-2,4-dione scaffold is a unique heterocyclic system of significant interest to medicinal chemists and drug development professionals. Its spirocyclic nature, combining a tetrahydropyran ring with a succinimide or related dione moiety, presents a three-dimensional architecture that can effectively probe biological space and offer novel intellectual property. This guide provides an in-depth exploration of established and potential synthetic routes to this valuable molecular framework, focusing on the underlying chemical principles and providing actionable experimental insights.
Strategic Approaches to the Spirocyclic Core
The synthesis of 8-oxa-1-azaspiro[4.5]decane-2,4-dione can be approached through several strategic disconnections. The primary challenge lies in the stereoselective construction of the spirocyclic junction. Key methodologies adaptable for this purpose include classical multicomponent reactions and modern transition-metal-catalyzed approaches.
The Bucherer-Bergs and Strecker Synthesis Pathways
Classical multicomponent reactions, such as the Bucherer-Bergs synthesis, offer a robust and straightforward approach to spirohydantoin scaffolds, which are structurally analogous to the target dione.[1][2][3] Similarly, the Strecker synthesis provides a pathway to α-amino nitriles, which are key intermediates for hydantoin formation.[4][5][6]
The Bucherer-Bergs reaction, in particular, is a one-pot synthesis that utilizes a ketone, an ammonium salt, and a cyanide source to generate a spirohydantoin.[2][3] The reaction proceeds through the initial formation of an aminonitrile, which then cyclizes in the presence of carbonate to form the hydantoin ring.[7]
For the synthesis of 8-oxa-1-azaspiro[4.5]decane-2,4-dione, a logical starting material would be tetrahydro-4H-pyran-4-one. The reaction with potassium cyanide and ammonium carbonate would yield the corresponding spirohydantoin.
Conceptual Reaction Scheme:
Caption: Conceptual Bucherer-Bergs reaction for the synthesis of a spirohydantoin analog.
While the Bucherer-Bergs reaction directly yields a hydantoin (a 2,4-dione with a nitrogen at the 3-position), this can be a valuable precursor or a structurally related analog for biological screening.
Modern Approaches: Rhodium-Catalyzed C-H Activation
More contemporary methods, such as rhodium-catalyzed C-H activation and annulation, have emerged as powerful tools for the synthesis of spiro-succinimides.[8][9][10] These reactions offer high efficiency and functional group tolerance. The general principle involves the directed C-H activation of an aromatic or heteroaromatic substrate, followed by insertion of a maleimide to construct the spiro-succinimide core.
While directly applying this to the aliphatic tetrahydropyran ring of our target is not straightforward, this methodology highlights the potential for developing novel catalytic strategies for the synthesis of spirocyclic diones.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of the spirohydantoin analog of 8-oxa-1-azaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction. This protocol is based on established procedures for the synthesis of spirohydantoins from cyclic ketones.[1][11]
Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Objective: To synthesize the spirohydantoin analog of the target molecule using the Bucherer-Bergs reaction.
Materials:
Tetrahydro-4H-pyran-4-one
Potassium cyanide (KCN)
Ammonium carbonate ((NH₄)₂CO₃)
Ethanol (EtOH)
Water (H₂O)
Hydrochloric acid (HCl)
Standard laboratory glassware and safety equipment
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tetrahydro-4H-pyran-4-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are sufficiently suspended.
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with concentrated hydrochloric acid to pH 1-2 in a fume hood. This will precipitate the crude spirohydantoin product.
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol/water to yield the pure 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
Data Summary Table:
Starting Material
Reagents
Solvent
Reaction Time
Yield (%)
Tetrahydro-4H-pyran-4-one
KCN, (NH₄)₂CO₃
EtOH/H₂O (1:1)
3-6 h
70-85% (Typical)
Workflow Diagram:
Caption: Experimental workflow for the Bucherer-Bergs synthesis of the spirohydantoin.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing reaction conditions and adapting the methodology to different substrates.
Bucherer-Bergs Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of equilibrium steps:
Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.
Aminonitrile Formation: The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an α-aminonitrile.[7]
Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate decomposition) to form a carbamic acid intermediate, which then cyclizes to an imino-oxazolidinone.
Rearrangement: The imino-oxazolidinone rearranges to the more stable hydantoin product.[3]
Mechanism Diagram:
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Conclusion and Future Directions
The synthesis of 8-oxa-1-azaspiro[4.5]decane-2,4-dione and its analogs is an area ripe for exploration. While classical methods like the Bucherer-Bergs reaction provide a reliable route to the corresponding spirohydantoin, the development of novel synthetic strategies for the direct synthesis of the spiro-succinimide core is a key area for future research. The application of modern catalytic methods, potentially involving enantioselective approaches, could provide access to chiral, non-racemic versions of this important scaffold, further enhancing its utility in drug discovery programs.[12] The methodologies outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel bioactive molecules.
References
Current time information in Le Flore County, US. (n.d.). Google.
Synthesis of benzo[d,e]quinoline-spiro-succinimides via rhodium-catalyzed C–H activation/annulation of 1-naphthylamides with maleimides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. (n.d.). ResearchGate.
Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)-H Activation. (n.d.). ResearchGate.
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC.
[Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. (n.d.).
Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF. (n.d.). ResearchGate.
Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28).
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.).
Scheme 1 The synthetic routes of novel 5-methyl-5-phenylhydantoin... (n.d.). ResearchGate.
Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3. (n.d.). PMC - NIH. Retrieved February 21, 2026, from https://vertexaisearch.cloud.google.
Solution-phase parallel synthesis of spirohydantoins. (2005, March 15). PubMed - NIH.
Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)–H Activation | The Journal of Organic Chemistry. (2021, July 21). ACS Publications.
Strecker amino acid synthesis. (n.d.). Wikipedia.
Bucherer–Bergs reaction. (n.d.). Wikipedia.
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.).
Synthesis protocols for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione
Initiating Data Analysis I'm currently breaking down the request to grasp its scope fully. My focus is on understanding the specific synthesis protocols required for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, specifically th...
Author: BenchChem Technical Support Team. Date: March 2026
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Application
Application Note: Regioselective Functionalization of the C-3 Position in Spiro-Tetramic Acids
Executive Summary & Strategic Context Spiro-tetramic acids (spiro-pyrrolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core of potent antibiotics (e.g., Kigamicin, Abyssomicin) and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Spiro-tetramic acids (spiro-pyrrolidine-2,4-diones) represent a privileged scaffold in medicinal chemistry, forming the core of potent antibiotics (e.g., Kigamicin, Abyssomicin) and emerging anticancer agents targeting MMPs and PLK1. While the spiro-fusion at C-5 provides structural rigidity and metabolic stability, the C-3 position serves as the primary vector for electronic and steric tuning.
Functionalizing C-3 is synthetically non-trivial due to ambident nucleophilicity . The tetramic acid core exists in a dynamic keto-enol equilibrium, creating competition between O-alkylation (formation of vinyl ethers) and the desired C-alkylation/acylation.
This guide details two high-fidelity protocols to overcome these challenges:
Lewis-Acid Mediated C-Acylation: For generating antibiotic-like 3-acyl derivatives.
Pd-Catalyzed
-Arylation: For rapid library expansion and C(sp³)-C(sp²) bond formation.
Structural Logic & Reactivity Profile
The reactivity of spiro-tetramic acids is defined by the acidity of the C-3 proton (
). Upon deprotonation, the negative charge delocalizes between the C-2 and C-4 carbonyl oxygens.
The Challenge: Simple alkylation with alkyl halides often results in mixtures of C- and O-alkylated products due to the Hard-Soft Acid-Base (HSAB) principle. The oxygen is the "hard" nucleophile; the carbon is the "soft" nucleophile.
The Solution:
For Acylation: Use "Hard" Lewis acids (e.g.,
, ) to chelate the -dicarbonyl system, locking the conformation and directing the electrophile to the carbon.
For Arylation: Use Soft-Soft interactions via Palladium catalysis to exclusively target the C-3 carbon.
Visualization: Reactivity & Tautomerism
The following diagram illustrates the tautomeric equilibrium and the decision logic for functionalization.
Figure 1: Mechanistic pathway showing the divergence between O- and C-functionalization based on reaction conditions.
Detailed Experimental Protocols
Protocol A: Lewis-Acid Mediated C-3 Acylation (The "Jones/Yoshii" Adaptations)
Application: Synthesis of 3-acyl spiro-tetramic acids (antibiotic pharmacophores).
Mechanism: The Lewis acid coordinates to the enolate oxygens, increasing the nucleophilicity of C-3 while sterically blocking the oxygens.
Solvent: Dry Dichloromethane (DCM) or Nitrobenzene (for high temp)
Atmosphere: Argon/Nitrogen (Strictly anhydrous)
Step-by-Step Methodology
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
Solubilization: Dissolve the spiro-tetramic acid (1.0 equiv) in dry DCM (0.1 M concentration).
Note: Spiro-compounds often have lower solubility. If the substrate does not dissolve, add a co-solvent like dry nitromethane, but avoid coordinating solvents like THF or DMF as they will quench the Lewis Acid.
Lewis Acid Addition: Cool the solution to 0°C. Add
(2.0 equiv) dropwise via syringe. The solution typically turns deep yellow/orange, indicating the formation of the titanium-chelate.
Electrophile Addition: Add the Acid Chloride (1.2 equiv) slowly.
Reaction: Remove the ice bath and reflux the mixture at 40°C for 4–6 hours.
Monitoring: Monitor by TLC. The 3-acyl product is usually less polar than the starting material due to internal H-bonding.
Quenching: Cool to room temperature. Carefully quench with 1N HCl. This step is critical to break the Titanium-product complex.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Silica gel chromatography.
Tip: 3-acyl tetramic acids are acidic. Use mobile phases containing 0.1% Formic Acid or Acetic Acid to prevent tailing.
Protocol B: Palladium-Catalyzed C-3 Arylation
Application: Rapid generation of C-3 aryl/heteroaryl libraries for SAR studies.
Mechanism: A soft enolate-Pd transmetallation cycle that avoids O-arylation.
Catalyst Pre-formation: In a glovebox or under Argon, mix
and XPhos in the solvent and stir for 5 minutes to generate the active catalytic species.
Reaction Assembly: Add the spiro-tetramic acid (1.0 equiv), Aryl Bromide (1.2 equiv), and finely ground
to a microwave vial or pressure tube.
Initiation: Add the catalyst solution to the vial. Seal immediately.
Heating:
Method A (Thermal): Heat to 80–100°C for 12–18 hours.
Method B (Microwave): Heat to 110°C for 10–20 minutes.
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Palladium black and inorganic salts.
Purification: Concentrate and purify via Flash Chromatography.
Note: Unlike acylation, arylation products do not form strong intramolecular H-bonds; they may behave more like standard polar heterocycles.
Data Interpretation & Validation
To ensure the protocol worked, you must validate the regiochemistry (C-3 vs O-4).
Feature
C-3 Functionalized (Desired)
O-4 Functionalized (Undesired)
1H NMR (Enol)
Disappearance of C3-H (if keto) or shift of Enol-OH.
C3-H remains (often as a singlet ~5-6 ppm).
13C NMR
New quaternary carbon at ~100-110 ppm (C-3).
C-3 remains methine/methylene. New vinyl ether peaks.
IR Spectroscopy
Shift of C=O stretch. 3-acyl derivatives show "tricarbonyl" pattern.[3]
Appearance of C=C-O ether bands.
Color (TLC)
Often stains distinctively with (red/purple) due to enol.
Usually negative (no free enol).
Workflow Visualization: Synthesis & Validation
Figure 2: Operational workflow for selecting and executing C-3 functionalization.
Troubleshooting & Optimization (Expert Insights)
Issue 1: Low Conversion in Pd-Catalysis
Cause: The spiro-ring at C-5 creates significant steric bulk, hindering the approach of the Pd-complex.
Fix: Switch to Microwave heating to overcome the activation energy barrier. Use SPhos or RuPhos (smaller biaryl ligands) instead of XPhos if the spiro-ring is particularly bulky (e.g., spiro-adamantane).
Issue 2: O-Acylation during Acid Chloride reaction
Cause: Insufficient Lewis Acid or "loose" ion pairing.
Fix: Ensure
is fresh (should be clear/yellow, not cloudy). Increase equivalents to 2.2 eq. Alternatively, use the Meldrum's Acid method (Yoshii protocol) which is thermodynamically driven to the C-acylated product.
Issue 3: Solubility of Spiro-Cores
Cause: Rigid spiro-fusion reduces solubility in DCM/Toluene.
Fix: Use Trifluorotoluene (PhCF3) as a solvent. It has high boiling point, dissolves polar organics well, and is compatible with both radical and metal-catalyzed reactions.
References
Jeong, B. S., et al. (2009).
-Arylation of Tetramic Acids." The Journal of Organic Chemistry, 74(10), 3919–3926.
Jiang, M., et al. (2020). "The Biological and Chemical Diversity of Tetramic Acid Compounds From Marine-Derived Microorganisms."[4] Marine Drugs, 18(2), 114.[4]
Schobert, R., & Schlenk, A. (2008). "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.
Nolting, A., et al. (2022). "Synthesis of Spirotetramates via a Diels–Alder Approach." Organic Letters, 13(6), 1440–1443.
Application Note: Dieckmann Condensation Protocols for Spiro-Dione Formation
This Application Note provides a rigorous technical guide to the formation of spiro-dione scaffolds (specifically spirocyclic -dicarbonyls) via the Dieckmann condensation. This transformation is pivotal in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide to the formation of spiro-dione scaffolds (specifically spirocyclic
-dicarbonyls) via the Dieckmann condensation. This transformation is pivotal in the synthesis of rigid, -rich pharmacophores found in natural products (e.g., acorane sesquiterpenes) and modern drug candidates.
Executive Summary & Strategic Importance
The Dieckmann condensation —the intramolecular Claisen condensation of diesters—is the premier method for constructing 5- and 6-membered cyclic
-keto esters. When applied to substrates with pre-existing cyclic quaternary centers (e.g., gem-disubstituted cycloalkanes), it yields spirocyclic -dicarbonyls (often referred to as spiro-diones in their enol or dione forms).
These scaffolds are critical in "Escape from Flatland" drug design strategies, offering:
Vectorial defined exit vectors for substituent growth.
High metabolic stability due to the quaternary spiro-center.
This guide details the mechanistic underpinnings and provides two field-proven protocols: Thermodynamic Control (for stable 5/6-membered rings) and Kinetic Control (for sensitive or strained substrates).
Mechanistic Principles & Substrate Design
The Thermodynamic Driving Force
The success of the Dieckmann condensation relies on the irreversible deprotonation of the product. The cyclic
-keto ester formed has a pKa (~11) significantly lower than the starting diester (~24) or the alcohol byproduct (~16).
Critical Requirement: The product must have an acidic proton at the
-position (between the carbonyls). Disubstitution at this position prevents the formation of the stable enolate, causing the equilibrium to revert to the starting material (retro-Dieckmann).
Mechanism Visualization
The following diagram illustrates the pathway for a gem-disubstituted diester forming a spiro[4.5]decane system.
Figure 1: Mechanistic pathway of the Dieckmann condensation. The final deprotonation step locks the cyclized product, preventing ring opening.
Experimental Protocols
Protocol A: Thermodynamic Control (NaOEt / EtOH)
Best for: Formation of stable 5- and 6-membered spiro-rings (e.g., spiro[4.4]nonane, spiro[4.5]decane) from unhindered diesters.
Scale: 10 mmol – 100 mmol.
Reagents & Materials
Substrate: Diethyl 3,3'-(1,1-cyclohexanediyl)dipropionate (or similar gem-diester).
Base: Sodium metal (freshly cut) or NaOEt powder (95%+).
Solvent: Anhydrous Ethanol (EtOH) or Toluene (for higher temp).
Quench: Glacial Acetic Acid or 1M HCl.
Step-by-Step Methodology
Base Preparation:
Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel under N₂.
Add anhydrous EtOH (5 mL/mmol substrate).
Add Sodium metal (2.2 equiv) in small pieces. Allow to dissolve completely to form NaOEt in situ. Note: Using commercial NaOEt is faster but often less active due to moisture absorption.
Substrate Addition:
Dissolve the diester (1.0 equiv) in a minimum volume of anhydrous EtOH.
Add the substrate solution dropwise to the refluxing NaOEt solution over 30–60 minutes. High dilution favors intramolecular cyclization over intermolecular polymerization.
Reaction:
Reflux the mixture for 4–12 hours. Monitor by TLC (disappearance of starting diester).
Observation: The reaction often turns yellow/orange and may become viscous as the enolate salt precipitates.
Workup (Critical):
Cool the mixture to 0°C.
Solvent Swap (Optional but recommended): Remove bulk EtOH via rotary evaporation to reduce solubility of the product during extraction.
Quench: Add ice-cold 1M HCl or Glacial Acetic Acid until pH ~4. Caution: CO₂ evolution if carbonate byproducts are present.
Extract with Et₂O or EtOAc (3x).
Wash combined organics with Brine, dry over MgSO₄, and concentrate.
Purification:
Purify via flash column chromatography (Hexane/EtOAc). Keto-esters often stain dark purple with FeCl₃ stain.
Protocol B: Kinetic Control (NaH / THF)
Best for: Strained rings, substrates sensitive to transesterification, or when using bulky esters (t-butyl).
Mechanism Note: NaH acts as a non-nucleophilic base, preventing ester hydrolysis side reactions.
Wash NaH (60% dispersion, 2.5 equiv) with anhydrous Hexane (2x) to remove mineral oil if downstream purification is sensitive to oil; otherwise, use as is.
Suspend NaH in anhydrous THF or DME (10 mL/mmol).
Initiation:
Add a catalytic amount of EtOH (2-3 drops) to "kickstart" the reaction (forms a trace of EtO⁻ initiator).
Addition:
Heat the NaH suspension to reflux (66°C for THF).
Add the diester solution (in THF) slowly via syringe pump over 1–2 hours.
Reaction:
Reflux for 6–18 hours.
Endpoint: H₂ evolution ceases.
Quench:
Cool to 0°C. Carefully quench with saturated NH₄Cl (dropwise).
Extract with Et₂O.
Data Summary & Troubleshooting
Variable
Protocol A (NaOEt/EtOH)
Protocol B (NaH/THF)
Reaction Type
Thermodynamic (Reversible)
Kinetic/Irreversible
Temperature
78°C (EtOH) - 110°C (Toluene)
66°C (THF) - 85°C (DME)
Key Risk
Hydrolysis / Transesterification
H₂ Evolution / Fire Hazard
Substrate Scope
Simple ethyl/methyl esters
Bulky esters, acid-sensitive groups
Yield (Typical)
65–85%
70–90%
Troubleshooting Guide
Problem: No Cyclization (Starting Material Recovered).
Cause: Ring strain too high (e.g., forming 4-membered ring) or water in solvent.
Solution: Switch to Protocol B (NaH) and use High Dilution (0.01 M). Ensure strict anhydrous conditions.
Application Notes & Protocols: Leveraging 8-Oxa-1-azaspiro[4.5]decane-2,4-dione for Fragment-Based Drug Design
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3] Within this paradigm, the selection of fragments is of paramount importance. The "Escape from Flatland" concept in medicinal chemistry advocates for the use of molecules with greater three-dimensionality (sp3 character), which has been correlated with improved clinical success rates.[4]
Spirocyclic scaffolds are exemplary in this regard. These structures, where two rings are fused at a single atom, offer inherent three-dimensionality and conformational rigidity.[5][6][7] This pre-organization of the molecular shape can lead to more specific and higher-quality interactions with protein targets, projecting functional groups into three-dimensional space in a well-defined manner.[4][6] The 8-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold, with its defined stereochemistry and multiple points for synthetic elaboration, represents a compelling, yet underutilized, fragment for inclusion in FBDD libraries. This guide provides a detailed framework and protocols for its application in a typical FBDD campaign.
The 8-Oxa-1-azaspiro[4.5]decane-2,4-dione Fragment: A Profile
The 8-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold possesses several features that make it an attractive starting point for FBDD.
Feature
Advantage in Fragment-Based Drug Design
Inherent 3D-Topology
The spirocyclic nature provides a rigid, three-dimensional framework, enabling exploration of non-planar binding pockets that are often challenging for flat, aromatic fragments.[4][6]
Defined Exit Vectors
The scaffold presents well-defined points for chemical modification (e.g., at the nitrogen atom), allowing for controlled "fragment growing" into adjacent pockets of a target protein.[2][8]
Improved Physicochemical Properties
The increased sp3 character compared to aromatic systems can lead to enhanced aqueous solubility and improved metabolic stability in derivative compounds.[6][9]
Structural Rigidity
The locked conformation reduces the entropic penalty upon binding, which can contribute to a higher ligand efficiency (LE).[4]
Synthetic Tractability
The presence of amine and amide functionalities allows for straightforward synthetic modifications to build upon the core scaffold.[5]
Proposed FBDD Workflow for Spirocyclic Fragments
The successful integration of the 8-Oxa-1-azaspiro[4.5]decane-2,4-dione fragment into a drug discovery project requires a systematic, multi-stage approach. The following workflow outlines a robust pathway from initial screening to a validated hit.
Figure 1: A comprehensive FBDD workflow for utilizing the 8-Oxa-1-azaspiro[4.5]decane-2,4-dione fragment.
Experimental Protocols
The following protocols are designed as a self-validating system, where an initial high-throughput screen is confirmed by an orthogonal, more information-rich method.
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is chosen as the primary screen due to its high sensitivity for detecting weak binders, low protein consumption, and real-time kinetic data output.[10][11] This allows for rapid and efficient screening of the fragment library to identify initial binders.
Methodology:
Protein Immobilization:
The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The goal is to achieve a surface density that provides an adequate signal for fragment binding without causing mass transport limitations.
A reference flow cell is prepared by performing the activation and blocking steps without protein immobilization to enable double-referencing.
Fragment Solution Preparation:
Prepare a stock solution of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione and other library fragments in 100% DMSO.
Create working solutions by diluting the stock into the running buffer to a final concentration (e.g., 200 µM) with a matched final DMSO concentration (e.g., 1-2%). Accurate DMSO matching between sample and running buffer is critical to minimize false positives.[10][12]
SPR Screening Assay:
The screening is performed on an instrument like a Biacore 8K+.
Inject each fragment solution over the target and reference flow cells.
Monitor the change in response units (RU) in real-time. The binding of a fragment to the protein will cause a mass change on the surface, resulting in an increased RU signal.[11]
A "clean screen" should be performed initially to identify and exclude fragments that bind non-specifically to the chip surface.[11]
Hit Identification & Analysis:
A fragment is considered a preliminary hit if it produces a concentration-dependent binding response on the active surface that is significantly above the signal from the reference surface.
Calculate the Ligand Efficiency (LE) for each hit. LE is a measure of the binding energy per heavy atom and is a key metric in FBDD for prioritizing fragments.[10]
LE = (−RTlnKD)/N, where R is the gas constant, T is the temperature, KD is the dissociation constant, and N is the number of non-hydrogen atoms.
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Causality: NMR spectroscopy serves as an excellent orthogonal method. It not only confirms binding but can also provide structural information about the binding site, making it a "gold standard" technique in FBDD.[13][14][15] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose as they are sensitive to weak interactions and require relatively low amounts of protein.[13]
Methodology:
Sample Preparation:
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
Prepare a solution of the hit fragment (e.g., 8-Oxa-1-azaspiro[4.5]decane-2,4-dione) at a concentration approximately 20-100 times that of the protein.
NMR Data Acquisition (STD-NMR):
Acquire a standard 1D proton NMR spectrum of the fragment alone.
Acquire two STD-NMR spectra of the protein-fragment mixture:
On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum.
Off-resonance spectrum: Irradiate a region where no protein signals are present.
The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close contact with the saturated protein, thus confirming a direct binding interaction.[13]
Data Analysis and Interpretation:
The presence of signals in the STD difference spectrum confirms that the fragment is a true binder.
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein, offering an "epitope map" of the binding mode.
Hit-to-Lead Optimization: Growing the Spirocyclic Core
Once a validated hit like 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is confirmed and its binding mode is elucidated by X-ray crystallography, the hit-to-lead phase begins.[16][17][18] The goal is to increase the affinity and selectivity of the initial fragment by adding chemical functionality that makes additional favorable interactions with the target protein.[1][19]
Figure 2: Key strategies for optimizing a fragment hit into a lead compound.
The "fragment growing" strategy is particularly well-suited for the 8-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold.[2][20] Synthetic chemistry can be employed to add substituents at the nitrogen atom of the piperidine ring. These modifications should be guided by the structural data from crystallography to extend into nearby sub-pockets of the binding site, forming new hydrogen bonds, hydrophobic, or electrostatic interactions to improve binding affinity.[21]
Conclusion
The 8-Oxa-1-azaspiro[4.5]decane-2,4-dione scaffold represents a valuable, three-dimensional building block for modern FBDD libraries. Its rigid conformation and defined synthetic vectors provide an excellent starting point for developing potent and selective inhibitors against a range of biological targets. By employing a robust and multi-faceted screening cascade involving sensitive biophysical techniques like SPR and NMR, followed by structure-guided optimization, researchers can effectively leverage the unique properties of this spirocyclic fragment to accelerate the discovery of novel drug candidates.
References
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
Ciulli, A. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
Ciulli, A., et al. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers.
Astex Pharmaceuticals. (2021, November 16). Fragment-Based Lead Discovery Using X-ray Crystallography.
G.S.C. V. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
Dandepally, S. R., et al. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis.
BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology.
Selvita. (n.d.). X-ray Crystallography Fragment Screening.
National Institutes of Health (NIH). (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC.
National Institutes of Health (NIH). (2010, February 4). Fragment Screening by Surface Plasmon Resonance. PMC.
Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery.
Aragen. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
SARomics. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. The Royal Society of Chemistry.
SARomics. (n.d.). Fragment Screening & Fragment-Based Drug Design.
Tan, Y. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. PubMed.
Astex Pharmaceuticals. (n.d.). Fragment Screening Using X-ray Crystallography. PubMed.
Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
Vitale, P., et al. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis.
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design.
Life Chemicals. (2021, December 9).
Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
ResearchGate. (n.d.).
National Institutes of Health (NIH). (2020, February 18).
Abstract The design and selection of chemical linkers are of paramount importance in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The design and selection of chemical linkers are of paramount importance in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation and selectively release its cytotoxic payload at the target site. This application note introduces a novel class of linkers based on the spiro-dione scaffold, specifically highlighting the spiro[3.3]heptane-2,6-dione motif. We discuss the unique structural advantages of these linkers, including their inherent rigidity and role as a non-planar, saturated bioisostere for aromatic rings, which can lead to improved pharmacokinetic profiles.[1][2] Detailed protocols for the synthesis of a functionalized spiro-dione linker, its conjugation to a monoclonal antibody via lysine residues, and subsequent characterization of the resulting ADC are provided. Furthermore, we explore a potential application for pH-sensitive payload release, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Need for Advanced Linker Scaffolds
The efficacy of bioconjugates, particularly ADCs, is critically dependent on the linker connecting the targeting moiety (e.g., an antibody) to the therapeutic payload.[3] The linker's chemistry dictates the stability, solubility, and release mechanism of the final conjugate, directly impacting its therapeutic index.[4] While numerous linker technologies exist, the field continuously seeks innovation to overcome challenges such as premature drug release and suboptimal pharmacokinetic properties.[5][6]
Spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry due to their rigid, three-dimensional structures.[7] This rigidity limits conformational flexibility, which can enhance binding affinity to biological targets and improve metabolic stability.[1][7] The spiro[3.3]heptane-2,6-dione is a particularly noteworthy building block, recognized for its utility as a saturated bioisostere of the phenyl ring, a strategy used to block common sites of oxidative metabolism.[1] By incorporating this motif into a linker, we can design novel bioconjugation strategies with potentially superior performance characteristics.
This guide provides a mechanistic overview and practical, field-proven protocols for leveraging spiro-dione linkers in the development of next-generation bioconjugates.
The Spiro-Dione Linker: A Structural and Mechanistic Overview
The core of the proposed linker is the spiro[3.3]heptane-2,6-dione structure. Its defining feature is the central spiro carbon connecting two cyclobutane rings, creating a rigid, non-planar architecture.[1]
Key Advantages:
Conformational Rigidity: The fixed spatial orientation of the linker can prevent hydrophobic collapse and reduce the risk of aggregation, a common issue with ADCs.[5]
Enhanced Metabolic Stability: By replacing aromatic structures prone to metabolism, the sp³-rich core can improve the conjugate's in-vivo half-life.[1]
Chemical Versatility: The dione functional groups serve as versatile handles for introducing conjugation points and release mechanisms through further chemical modification.
Novel IP Space: The unique structure offers new possibilities for patent protection in a competitive landscape.[5]
Below is a conceptual diagram illustrating how a spiro-dione core can be functionalized to create a heterobifunctional linker for bioconjugation.
Caption: General structure of a heterobifunctional spiro-dione linker.
Release Mechanism Considerations:
While the spiro-dione core itself is highly stable, it can be derivatized to incorporate cleavable functionalities. A promising strategy is to engineer pH sensitivity, enabling payload release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) following ADC internalization. This approach is inspired by other acid-labile linkers like hydrazones and spiro-orthoesters.[8][9][10] For example, one of the dione's carbonyl groups can be converted into a ketal or a related acid-sensitive group, which hydrolyzes under acidic conditions to trigger a cascade reaction and release the payload.
Synthesis of a Functionalized Spiro-Dione Linker
To be used in bioconjugation, the spiro-dione core must be functionalized with reactive handles. The following protocol outlines a representative synthesis of a spiro-dione linker bearing an N-hydroxysuccinimide (NHS) ester, a widely used group for reacting with primary amines such as those on lysine residues in antibodies.[11]
Caption: High-level workflow for linker synthesis.
Protocol 1: Synthesis of an NHS-Ester Functionalized Spiro-Dione Linker
Disclaimer: This protocol is a representative example and requires a skilled organic chemist working in a properly equipped laboratory with appropriate safety precautions.
Reagents for purification (Silica gel, ethyl acetate, hexanes)
Equipment:
Round-bottom flasks and standard glassware
Magnetic stirrer and heating mantle
Rotary evaporator
Flash chromatography system
NMR spectrometer and Mass spectrometer for characterization
Procedure:
Monoreduction of the Dione:
Dissolve spiro[3.3]heptane-2,6-dione (1.0 eq) in anhydrous methanol at 0°C.
Add NaBH₄ (0.25 eq) portion-wise over 30 minutes, maintaining the temperature. Causality: Using a substoichiometric amount of a mild reducing agent favors the formation of the mono-alcohol over the diol.
Monitor the reaction by TLC. Upon completion, quench with acetone and concentrate under reduced pressure.
Purify the resulting mono-alcohol by flash chromatography.
Alkylation with Spacer Arm:
Dissolve the purified mono-alcohol (1.0 eq) in anhydrous THF.
Add NaH (1.1 eq) at 0°C and stir for 20 minutes.
Add tert-Butyl bromoacetate (1.2 eq) and allow the reaction to warm to room temperature overnight. Causality: The strong base (NaH) deprotonates the alcohol to form a nucleophilic alkoxide, which then displaces the bromide on the spacer arm.
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
Purify the t-butyl ester protected product by flash chromatography.
Deprotection of Carboxylic Acid:
Dissolve the protected product (1.0 eq) in dichloromethane.
Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours. Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyl protecting group to reveal the carboxylic acid.
Remove the solvent and excess TFA under reduced pressure.
NHS Ester Formation:
Dissolve the resulting carboxylic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.
Add DCC (1.1 eq) at 0°C and stir for 12 hours. Causality: DCC is a coupling agent that activates the carboxylic acid, allowing it to react with NHS to form the active ester, which is susceptible to nucleophilic attack by amines.
Filter the dicyclohexylurea (DCU) byproduct.
Concentrate the filtrate and purify the final NHS-ester functionalized linker by flash chromatography.
Confirm the structure and purity by NMR and MS analysis. Store under inert gas at -20°C.
Bioconjugation and Characterization
The following section details the conjugation of the synthesized linker (pre-loaded with a payload) to a monoclonal antibody and the essential quality control checks.
Caption: Workflow for antibody conjugation, purification, and analysis.
Protocol 2: Conjugation of Spiro-Dione Linker-Payload to a Monoclonal Antibody
Prerequisite: The NHS-functionalized spiro-dione linker must first be reacted with an amine-containing payload molecule. This protocol assumes a pre-formed, purified Linker-Payload-NHS construct is available.
Materials:
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.
Conjugation Buffer: 50 mM borate buffer, pH 8.5.
Linker-Payload-NHS dissolved in an anhydrous, water-miscible solvent (e.g., DMSO).
Protein concentrators/desalting columns (e.g., Zeba™ Spin Desalting Columns).
Reaction tubes.
HPLC system with Hydrophobic Interaction (HIC) and Size Exclusion (SEC) columns.
UV-Vis Spectrophotometer.
SDS-PAGE equipment.
Procedure:
Antibody Preparation:
Exchange the antibody storage buffer into the Conjugation Buffer using a desalting column or tangential flow filtration.
Adjust the final antibody concentration to 5 mg/mL.
Conjugation Reaction:
Calculate the required volume of the Linker-Payload-NHS solution to achieve a target Drug-to-Antibody Ratio (DAR) of 4. A 10-fold molar excess of the linker-payload is a good starting point.
Slowly add the Linker-Payload-NHS solution to the stirring antibody solution. Ensure the final concentration of the organic solvent (e.g., DMSO) does not exceed 10% v/v to prevent protein denaturation.
Incubate the reaction at room temperature for 2 hours with gentle mixing.
Quenching:
Add the Quenching Solution to a final concentration of 50 mM Tris. Causality: Tris contains a primary amine that reacts with and caps any remaining NHS esters, stopping the reaction and preventing inter-antibody crosslinking.
Incubate for an additional 30 minutes.
Purification:
Remove unreacted linker-payload and other small molecules by purifying the ADC using a desalting column or SEC, exchanging the buffer to the final formulation buffer (e.g., PBS, pH 7.4).
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[12]
Parameter
Method
Purpose
Expected Result
Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC)-HPLC
To determine the average number of drugs conjugated per antibody and the distribution of species (DAR0, DAR2, etc.).
A well-defined peak distribution with an average DAR close to the target (e.g., 3.5-4.0).
Aggregation
Size Exclusion Chromatography (SEC)-HPLC
To quantify the percentage of high molecular weight species (aggregates).
>95% monomeric ADC, with <5% aggregates.
Purity and Integrity
SDS-PAGE (Reduced & Non-reduced)
To confirm covalent attachment of the drug and assess fragmentation.
Under non-reducing conditions, a single main band at ~150 kDa. Under reducing conditions, two bands for heavy (~50 kDa) and light (~25 kDa) chains, both showing a slight mass increase compared to the unconjugated antibody.
Concentration
UV-Vis Spectroscopy (A280)
To determine the final ADC concentration for downstream assays.
Accurate concentration measurement based on the known extinction coefficients of the antibody and payload.
Application Case Study: In Vitro pH-Mediated Payload Release
To validate the utility of a pH-sensitive spiro-dione linker, an in vitro release study can be performed. This assay assesses the stability of the ADC in plasma-like conditions versus its ability to release the payload in an environment mimicking the lysosome.
Human plasma (optional, for advanced stability studies).
Procedure:
Incubation:
Dilute the ADC to a final concentration of 0.1 mg/mL in separate tubes containing Assay Buffer 1 and Assay Buffer 2.
Incubate all samples at 37°C.
Time Points:
At specified time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each tube.
Analysis:
Analyze the aliquots by HIC-HPLC or RP-HPLC. Causality: As the payload is released, the hydrophobicity of the ADC decreases, causing a shift in the retention time on a HIC column. Alternatively, the released payload can be directly quantified by RP-HPLC.
Hypothetical Data Presentation:
Time (hours)
% Payload Released (pH 7.4)
% Payload Released (pH 5.0)
0
0
0
6
< 2%
35%
24
< 5%
75%
48
< 8%
>90%
This data would demonstrate that the linker is highly stable at physiological pH but efficiently releases its payload at acidic pH, a key characteristic of a successful cleavable linker for internalized ADCs.[9][13]
- Use freshly prepared or properly stored linker.- Verify conjugation buffer pH is 8.0-9.0.- Increase the molar excess of the linker-payload.
High ADC Aggregation
- High percentage of organic solvent in reaction.- Hydrophobic nature of the linker-payload.- Over-conjugation (high DAR).
- Keep organic solvent <10% v/v.- Consider incorporating a hydrophilic spacer (e.g., PEG) into the linker design.[14][15]- Reduce the molar excess of the linker to target a lower average DAR.
Premature Payload Release at pH 7.4
- Linker is too acid-labile.- Potential enzymatic degradation in plasma samples.
- Modify the linker structure to tune its hydrolysis rate.- Perform release studies in buffer first to distinguish between chemical and enzymatic instability.
Conclusion
Spiro-dione based linkers represent a promising new frontier in bioconjugation chemistry. Their rigid, sp³-rich structure offers inherent advantages in terms of metabolic stability and the potential to mitigate aggregation.[1][2] The chemical versatility of the dione core allows for the rational design of sophisticated linkers with tailored release mechanisms, such as pH-sensitivity. The protocols and strategies detailed in this application note provide a robust framework for researchers to synthesize, conjugate, and evaluate these novel constructs, paving the way for the development of safer and more effective targeted therapies.
References
(Reference inform
The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjug
Linker Design. SpiroChem.
Spiro[3.3]heptane-2,6-dione. Benchchem.
Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release. PubMed.
Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjug
(Reference inform
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
Linkers for ADCs. NJ Bio, Inc..
SPDB Linkers in Antibody-Drug Conjug
Other Bioconjug
Bioconjugation Protocols: Strategies and Methods.
(Reference inform
(Reference inform
(Reference inform
Synthesis and Evaluation of Hydrophilic Linkers for Antibody-Maytansinoid Conjugates.
Technical Support Center: Solubilization of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione in DMSO
Welcome to the Application Scientist Support Center. 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a rigid spirocyclic compound featuring a tetrahydropyran ring spiro-fused to a pyrrolidine-2,4-dione (succinimide-like) core.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is a rigid spirocyclic compound featuring a tetrahydropyran ring spiro-fused to a pyrrolidine-2,4-dione (succinimide-like) core. While its lipophilic nature suggests compatibility with organic solvents, researchers frequently encounter solubility hurdles during in vitro assay preparation. This guide addresses the thermodynamic and kinetic barriers to its dissolution in Dimethyl Sulfoxide (DMSO) and provides validated protocols to ensure experimental reproducibility.
Troubleshooting Guide & FAQs
Q1: Why is my 8-Oxa-1-azaspiro[4.5]decane-2,4-dione powder failing to dissolve in 100% DMSO despite its lipophilicity?Causality: The insolubility is driven by crystal lattice enthalpy rather than lipophilicity. The dione motif acts as a potent hydrogen bond donor (via the imide NH) and acceptor (via the carbonyls), creating a highly stable, tightly packed crystal lattice. While DMSO is an excellent hydrogen bond acceptor (via its sulfoxide oxygen) capable of disrupting this lattice, standard laboratory DMSO is highly hygroscopic. Even trace amounts of absorbed atmospheric water will preferentially hydrogen-bond with DMSO, outcompeting the spirocyclic dione and drastically reducing the solvent's capacity to solvate the compound [1].
Solution: Always use anhydrous DMSO (≤0.005% H₂O) stored under an inert atmosphere (Argon/Nitrogen). Apply thermal and acoustic kinetic energy (sonication at 37°C) to overcome the initial lattice activation energy.
Q2: Why does the compound precipitate immediately when I dilute my DMSO stock into aqueous cell culture media?Causality: This is known as the "anti-solvent effect." When a concentrated DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the water. The spirocyclic core of 8-oxa-1-azaspiro[4.5]decane-2,4-dione is highly hydrophobic; as the local dielectric constant of its microenvironment shifts, the compound rapidly nucleates and crystallizes out of solution before it can evenly disperse [2].
Solution: Prevent localized high concentrations by using an intermediate dilution step or by rapidly injecting the DMSO stock into pre-warmed, highly agitated media. The final DMSO concentration must remain ≤0.5% (v/v) to maintain solubility and prevent cellular toxicity.
Q3: Can I store the reconstituted DMSO stock solution at 4°C or room temperature?Causality: No. DMSO has a relatively high freezing point of 18.5°C [3]. Storing it at 4°C will cause the solvent to freeze, forcing the dissolved spirocyclic dione to precipitate. Furthermore, keeping it at room temperature exposes the solution to moisture ingress over time, which can cause the amorphous, solvated compound to transition into a lower-energy, insoluble crystalline form [1].
Solution: Aliquot the stock solution immediately after preparation and store at -20°C or -80°C in tightly sealed, low-bind tubes. Thaw rapidly at 37°C immediately before use.
Data Presentation: Solubility Parameters
The following table summarizes the expected solubility of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione under varying conditions to guide your experimental design.
Solvent Condition
Temperature
Agitation Method
Est. Max Solubility
Visual Validation
Standard DMSO (Opened >1 month)
20°C
Vortexing (1 min)
< 5 mM
Cloudy, visible particulates
Anhydrous DMSO (Sealed, Argon)
20°C
Vortexing (1 min)
~ 20 mM
Clear, slight Schlieren lines
Anhydrous DMSO (Sealed, Argon)
37°C
Bath Sonication (15 min)
> 50 mM
Optically clear, no particulates
Aqueous Media (Direct powder addition)
37°C
Stirring (1 hr)
< 0.1 mM
Heavy precipitation
Aqueous Media (0.5% DMSO spike-in)
37°C
Rapid Vortexing
~ 250 µM
Optically clear
Experimental Protocols
Protocol 1: Preparation of a Self-Validating 50 mM Stock Solution
Preparation: Purge a clean, dry glass vial with Argon gas. Weigh out the required mass of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione powder.
Solvent Addition: Using a positive displacement pipette, add the calculated volume of Anhydrous DMSO (≤0.005% H₂O) to achieve a 50 mM concentration.
Agitation: Seal the vial tightly. Vortex for 60 seconds.
Sonication (The Kinetic Step): Place the vial in an ultrasonic water bath set to 37°C for 10-15 minutes. The acoustic cavitation generates localized high temperatures and pressures, breaking the spirocyclic crystal lattice without degrading the bulk molecule [2].
Validation: Hold the vial against a strong light source. The solution must be completely optically clear with no floating particulates or refractive Schlieren lines. If cloudy, repeat Step 4.
Storage: Immediately aliquot into single-use volumes in sterile microcentrifuge tubes and freeze at -20°C[3].
Protocol 2: Step-Down Aqueous Dilution for Cell Culture
Thawing: Rapidly thaw a single-use DMSO aliquot in a 37°C water bath. Vortex briefly to ensure homogeneity.
Pre-warming: Pre-warm the target aqueous cell culture media to 37°C. (Cold media will instantly crash the compound).
Intermediate Dilution (Optional but recommended): Dilute the 50 mM stock 1:10 into 100% DMSO to create a 5 mM working stock.
Injection: While vortexing the pre-warmed media, inject the working stock directly into the center of the liquid vortex (do not let it run down the side of the tube).
Validation: Check the final media under a microscope (10x or 20x objective) to ensure no micro-crystals have formed prior to applying to cells.
Mandatory Visualization
Fig 1: Troubleshooting workflow for optimizing spirocyclic dione solubility in DMSO and aqueous media.
References
Samples in DMSO: What an end user needs to know
Source: Ziath
URL
Application Notes and Protocols: Dissolving PDE4-IN-10 for Cell Culture Experiments
Source: BenchChem
URL
Dimethyl sulfoxide
Source: Wikipedia
URL
Optimization
Technical Support Center: Purification Strategies for Polar Spiro-Heterocycles
Welcome to the technical support center dedicated to the intricate challenges of purifying polar spiro-heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the intricate challenges of purifying polar spiro-heterocyclic compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique difficulties associated with this important class of molecules. Due to their complex three-dimensional structures and the frequent presence of multiple polar functional groups, spiro-heterocycles often exhibit challenging purification profiles.
This document moves beyond standard protocols to provide in-depth, field-proven insights into why certain techniques are chosen and how to troubleshoot the inevitable issues that arise during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of polar spiro-heterocycles.
Q1: Why are polar spiro-heterocycles so difficult to purify?
Polar spiro-heterocycles present a dual challenge. Their inherent polarity makes them highly soluble in polar solvents, which can complicate traditional normal-phase chromatography where they may bind too strongly to the stationary phase (e.g., silica gel), leading to streaking and poor recovery.[1][2][3] Conversely, in reversed-phase chromatography, their high polarity can lead to insufficient retention on non-polar stationary phases (like C18), causing them to elute in or near the solvent front with other polar impurities.[3][4] The rigid, three-dimensional spirocyclic core can also influence how the molecule interacts with stationary phases, further complicating separations.
Q2: I'm observing severe tailing/streaking of my basic spiro-heterocycle on a silica gel column. What's happening and how can I fix it?
This is a classic issue arising from the interaction between basic nitrogen-containing heterocycles and the acidic silanol groups on the surface of silica gel. This strong interaction leads to poor peak shape and difficult elution.
Causality: The lone pair of electrons on the nitrogen atom of your basic heterocycle interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica surface. This results in a non-ideal chromatographic process, where a portion of your compound is strongly, and sometimes irreversibly, adsorbed.
Solution: To mitigate this, you need to "mask" the acidic silanol groups. This is typically achieved by adding a basic modifier to your mobile phase.[1]
Triethylamine (TEA) or Ammonia: Adding a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine or ammonia to your eluent can significantly improve peak shape.[1] These basic additives will preferentially interact with the acidic silanol groups, preventing your compound from binding too strongly.
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or a chemically modified phase like an amino-propyl bonded silica column.[5]
Q3: My polar spiro-heterocycle is not retained on a C18 column. What are my options?
This is a common problem for highly polar compounds. When the analyte is more polar than the mobile phase, it has a low affinity for the non-polar stationary phase and is swept through the column quickly.
Solution Hierarchy:
Highly Aqueous Mobile Phases: Increase the aqueous component of your mobile phase (e.g., >95% water). However, be aware that standard C18 columns can suffer from "phase collapse" or "dewetting" under these conditions, leading to irreproducible retention times.[2][6]
Polar-Embedded or Polar-Endcapped Columns: These are specialized reversed-phase columns designed for use with highly aqueous mobile phases.[7]
Polar-Embedded Columns: Contain a polar group (e.g., amide or carbamate) within the alkyl chain, which helps to maintain a hydrated layer on the stationary phase surface, preventing phase collapse.[7]
Polar-Endcapped Columns: Have residual silanol groups capped with a polar functional group, which improves interactions with polar analytes.[7]
Switch to an Alternative Chromatographic Mode: If reversed-phase is not providing adequate retention, it is often best to switch to a more suitable technique like HILIC.[1][4][8]
Q4: What is HILIC, and when should I consider it for my polar spiro-heterocycle?
HILIC, or Hydrophilic Interaction Liquid Chromatography, is a powerful technique for the separation and purification of highly polar compounds that are poorly retained in reversed-phase chromatography.[4][8][9]
Mechanism: HILIC uses a polar stationary phase (similar to normal-phase chromatography, e.g., silica, diol, or zwitterionic phases) but with a mobile phase typical of reversed-phase (e.g., a high concentration of a water-miscible organic solvent like acetonitrile with a small amount of water).[4][7][8] Water acts as the strong, eluting solvent. A water-rich layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase.[3][8]
When to Use HILIC:
When your spiro-heterocycle is too polar for good retention on a C18 column.[4]
When your compound has high water solubility, making normal-phase chromatography with non-polar solvents difficult.[10]
When you need a separation selectivity that is different from both reversed-phase and normal-phase.
Q5: Can I use Supercritical Fluid Chromatography (SFC) for polar spiro-heterocycles?
Yes, SFC is increasingly being recognized as a powerful tool for the purification of polar compounds.[11][12] While the primary mobile phase, supercritical CO2, is non-polar, its elution strength and polarity can be significantly increased by adding polar organic co-solvents (modifiers) like methanol or ethanol.[12]
Advantages of SFC:
Speed: The low viscosity of the supercritical fluid mobile phase allows for very high flow rates and rapid separations.[11][13]
Reduced Solvent Usage: The use of CO2 as the main solvent makes SFC a "greener" alternative to HPLC, and the removal of the mobile phase post-purification is much faster.[11][14]
Orthogonal Selectivity: SFC can often provide different separation selectivities compared to HPLC, which can be advantageous for complex mixtures.[15]
For basic spiro-heterocycles, adding a basic additive to the co-solvent can improve peak shape and recovery, similar to normal-phase chromatography.[11]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for specific experimental problems.
Scenario 1: Poor Separation in Flash Chromatography
Issue: You are running a flash column (silica gel) to purify your polar spiro-heterocycle, but the fractions are impure, showing significant overlap between your product and impurities.
Preventing hydrolysis of the dione moiety during workup
A Guide for Researchers on Preventing Hydrolysis During Workup Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected product degradation during purification can be a sig...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Preventing Hydrolysis During Workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected product degradation during purification can be a significant setback in a research campaign. A frequently encountered issue is the hydrolysis of dione functionalities, particularly 1,3-diones, which are susceptible to cleavage under common aqueous workup conditions. This guide provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to help you maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm losing my dione-containing product during workup. What's the most likely cause?
A1: The most common cause is unintended hydrolysis of the dione moiety. This chemical breakdown is catalyzed by the presence of acid or base in your aqueous wash solutions.[1][2] Standard workup steps, such as washing with dilute HCl to remove basic impurities or with sodium bicarbonate to neutralize acid catalysts, create the ideal environment for this unwanted reaction.[3][4]
Q2: What are the immediate signs of dione hydrolysis in my crude product analysis?
A2: Key indicators include a lower-than-expected yield of your desired product and the appearance of new, often more polar, byproducts. On a Thin-Layer Chromatography (TLC) plate, you may see new spots, and in an NMR spectrum, you might observe the disappearance of the characteristic dione signals and the emergence of peaks corresponding to the cleaved products (e.g., carboxylic acids or ketones).
Q3: Can standard silica gel chromatography cause hydrolysis?
A3: Yes, this is a frequently overlooked issue. Standard silica gel is slightly acidic and can lead to the degradation of acid-sensitive compounds, including certain diones, directly on the column.[5][6]
Q4: How can I quickly modify my current workup to reduce hydrolysis?
A4: Immediately implement temperature control. Performing all aqueous washes with ice-cold solutions will significantly slow the rate of hydrolysis.[3] Additionally, minimize the contact time between the organic layer containing your product and the aqueous wash solutions.
In-Depth Troubleshooting Guide
Understanding the Mechanism: Why Diones Hydrolyze
Dione hydrolysis is a chemical reaction where water, catalyzed by acid or base, attacks one of the carbonyl groups, leading to the cleavage of a carbon-carbon bond. Both 1,2- and 1,3-diones can be susceptible, but 1,3-dicarbonyls are particularly prone to cleavage due to the stability of the resulting enolate or carboxylic acid fragments.
Acid-Catalyzed Hydrolysis : Under acidic conditions, a carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7][8]
Base-Catalyzed Hydrolysis (Retro-Claisen type for 1,3-diones) : Under basic conditions, a hydroxide ion directly attacks a carbonyl carbon.[9] For 1,3-diones, this can initiate a retro-Claisen condensation, a highly favorable reaction that results in cleavage to form a carboxylate and a ketone.
Below is a generalized visualization of the catalytic cycles of hydrolysis.
Caption: Generalized pathways for acid- and base-catalyzed dione hydrolysis.
Troubleshooting Decision Tree
If you are observing product loss, use the following decision tree to pinpoint the problematic step in your procedure.
Caption: Decision tree for diagnosing the source of dione hydrolysis.
Preventative Protocols & Methodologies
Adopting a workup strategy centered on strict pH and temperature control is paramount.
Data Summary Tables
Table 1: Hydrolysis Risk of Common Workup Reagents
Reagent Class
Examples
Hydrolysis Risk
Rationale
Strong Acids
1M HCl, 1M H₂SO₄
High
Provides a high concentration of H⁺ ions, strongly catalyzing hydrolysis.[2][8]
Weak Acids
Saturated NH₄Cl, 5% Citric Acid
Moderate
Creates a mildly acidic environment (pH 4-6) that can still promote hydrolysis, albeit slower.
Strong Bases
1M NaOH, 1M KOH
High
Provides a high concentration of OH⁻ ions, strongly catalyzing hydrolysis.[9]
Weak Bases
Saturated NaHCO₃, Saturated K₂CO₃
Moderate
Creates a mildly basic environment (pH 8-9) sufficient to initiate base-catalyzed cleavage.[3]
Neutral Salts
Saturated NaCl (Brine)
Low
Primarily used to reduce the solubility of organics in the aqueous phase ("salting out").[3][10]
Buffers
Phosphate Buffer (pH 7), HEPES
Low
Actively resist pH changes, maintaining a neutral environment that minimizes hydrolysis.[11][12]
Table 2: Recommended Buffer Systems for Neutral Workups
Buffer System
Effective pH Range
pKa (at 25°C)
Notes
Phosphate (NaH₂PO₄/Na₂HPO₄)
6.2 - 8.2
7.21
Excellent general-purpose buffer. Inexpensive and widely available.[12][13]
HEPES
6.8 - 8.2
7.55
Good choice for biological applications; low metal-binding capacity.[14]
Tris (Tris-HCl)
7.5 - 9.0
8.06
Commonly used, but its pKa is sensitive to temperature changes.[12][13]
This protocol is designed to replace standard acid/base washes with a buffered system to maintain neutrality and prevent hydrolysis.
Workflow Diagram
Caption: Workflow for a hydrolysis-minimizing workup procedure.
Step-by-Step Methodology:
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0°C.
Buffered Quench: Slowly add cold (0-4°C) pH 7 phosphate buffer to the reaction mixture with stirring to quench any reactive reagents.
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable cold organic solvent (e.g., ethyl acetate, dichloromethane).
Buffered Washes: Separate the layers. Wash the organic layer two more times with fresh portions of cold pH 7 buffer. This ensures the removal of water-soluble impurities without altering the pH.
Brine Wash: Perform a final wash with cold, saturated aqueous NaCl (brine). This step helps to remove the bulk of dissolved water from the organic layer, improving the efficiency of the final drying step.[3][10]
Drying: Drain the organic layer into a flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄). Allow it to sit for 10-15 minutes at low temperature.
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator with the water bath at a low temperature (<30°C).
Protocol 2: Modified Chromatography for Sensitive Compounds
If hydrolysis is suspected during purification on silica gel, use the following procedure.
Prepare Neutralized Silica: Create a slurry of silica gel in a non-polar solvent (e.g., hexane). Add triethylamine to a final concentration of 1% (v/v).[5] Mix thoroughly and then remove the solvent via rotary evaporation. This deactivates the acidic sites on the silica surface.
Column Packing: Pack the column using the neutralized silica gel and your chosen eluent system.
Elution: Load your crude product and run the column as usual. The neutral stationary phase will prevent on-column degradation.
Alternative: If neutralization is insufficient, consider using a different stationary phase, such as basic or neutral alumina.
Advanced Strategy: The Use of Protecting Groups
In complex, multi-step syntheses where a sensitive dione moiety must endure harsh reaction conditions, a protection-deprotection strategy may be necessary. The dione can be converted into a more stable functional group, such as a ketal, which is robust to many reagents but can be removed later.[15][16]
Protection: Diones (especially 1,3-diols) can be protected by reacting them with an aldehyde or ketone, such as using 2,2-dimethoxypropane under acidic catalysis to form an acetone acetal protecting group.[16]
Stability: This acetal/ketal group is stable to basic, reducing, and oxidizing conditions.[17]
Deprotection: The original dione can be restored later in the synthesis by treatment with aqueous acid.[15]
This strategy adds steps to the synthesis but provides a powerful way to avoid hydrolysis when other methods fail.
References
Protecting group. (n.d.). In Wikipedia. Retrieved from a search of "Protecting group - Wikipedia".
Strategies to prevent premature hydrolysis of dioxolane protecting groups. (n.d.). Benchchem. Retrieved from a search of "Strategies to prevent premature hydrolysis of dioxolane protecting groups - Benchchem".
Protecting Groups. (n.d.). Organic Synthesis. Retrieved from a search of "Protecting Groups - Organic Synthesis".
Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech. Retrieved from a search of "Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) - Suzhou Highfine Biotech".
Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from a search of "Appendix 6: Protecting groups - Oxford Learning Link".
Protecting Agents. (n.d.). Tokyo Chemical Industry. Retrieved from a search of "Protecting Agents - Tokyo Chemical Industry".
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (n.d.). Benchchem.
How to prevent hydrolysis in a drug. (2017, September 2). Quora. Retrieved from a search of "How to prevent hydrolysis in a drug - Quora".
Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). Additives for Polymers. Retrieved from a search of "Three types of hydrolysis and ways to prevent hydrolysis".
Fieser Workup (LAH and DiBAL). (n.d.). University of Rochester Chemistry. Retrieved from a search of "Magic Formulas: Fieser Workup (LAH and DiBAL) - Chemistry - University of Rochester".
Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from a search of "Ch20: Hydrolysis of Esters - University of Calgary".
Preventing azlactone hydrolysis during purification—any real solution? (2025, July 24). Reddit. Retrieved from a search of "Preventing azlactone hydrolysis during purification—any real solution? : r/OrganicChemistry".
Theory of Aqueous Workup. (n.d.). University of York Chemistry Teaching Labs. Retrieved from a search of "Theory of Aqueous Workup - Chemistry Teaching Labs - University of York".
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from a search of "4.7: Reaction Work-Ups - Chemistry LibreTexts".
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
Fundamentals of Chemical Hydrolysis and its Application. (n.d.). Longdom Publishing.
The Effect of Buffers on Nicotinamide Adenine Dinucleotide Hydrolysis. (2025, September 19). ResearchGate.
Role of Buffers in Protein Formulations. (2017, March 15). PubMed.
Guide for optimal pH. (n.d.). Teknova. Retrieved from a search of "Guide for optimal pH - Teknova".
Acids, Bases, & the pH Scale. (n.d.). Science Buddies. Retrieved from a search of "Acids, Bases, & the pH Scale - Science Buddies".
Technical Support Center: Optimizing Yield for Spiro-cyclization of Amino Acid Esters
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-cyclic scaffolds from amino acid esters. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-cyclic scaffolds from amino acid esters. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and optimize your reaction yields.
Foundational Principles: Understanding the Reaction
The spiro-cyclization of amino acid esters is a powerful transformation for creating complex, three-dimensional molecules with significant potential in medicinal chemistry. The core of this reaction involves an intramolecular process where a nucleophilic or radical center, generated from the amino acid backbone or a pre-installed functional group, attacks an electrophilic center to form a new ring system at a quaternary carbon. The success of this transformation is a delicate balance of multiple factors, including substrate conformation, reaction kinetics, and the suppression of competing side reactions.
A common strategy involves the generation of a reactive intermediate, such as a carbene or a radical, which then undergoes the key C-C or C-N bond formation. The choice of catalyst, solvent, and protecting groups is paramount in guiding the reaction toward the desired spiro-cyclic product over undesired pathways like intermolecular reactions or fragmentation.[1][2]
Below is a generalized workflow for approaching a spiro-cyclization experiment, from initial setup to troubleshooting.
Caption: Experimental workflow for spiro-cyclization.
Troubleshooting Guide
This section addresses specific issues encountered during spiro-cyclization experiments in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q1: My reaction has stalled with only starting material visible on TLC. What are the primary factors to investigate?
A1: When a reaction fails to initiate, the issue often lies with the fundamental components and conditions.
Reagent Purity and Quality: The purity of the starting material is critical. Impurities from previous steps can poison catalysts or introduce side reactions.[3] Ensure your amino acid ester derivative is thoroughly purified. Similarly, catalysts, especially metal-based ones like palladium or copper salts, must be of high quality and handled under appropriate conditions (e.g., anhydrous).[4] Oxidizing agents can also degrade over time and should be fresh.[3]
Insufficient Activation/Catalysis: The catalyst may be ineffective for your specific substrate. If using a metal catalyst, ensure it is in the correct oxidation state and that any necessary ligands are present and pure. For reactions requiring a base or acid, verify its strength and stoichiometry. Sometimes, a seemingly trivial component like a co-solvent or additive is crucial for catalyst turnover.
Reaction Temperature: Many cyclization reactions have a specific activation energy barrier. While lower temperatures can reduce side reactions, the initial temperature might be too low for the reaction to proceed at a reasonable rate.[5] Consider a gradual increase in temperature while carefully monitoring the reaction progress by TLC.[3]
Solvent Choice: The solvent must fully dissolve your starting material. If the substrate crashes out of solution, the reaction will stop. Ensure you are using a suitable, anhydrous solvent.
Q2: My starting material is consumed, but the yield of the desired spiro-product is low due to significant byproduct formation. What are the likely side reactions and how can they be minimized?
A2: Byproduct formation is a common challenge, typically stemming from competing reaction pathways.
Intermolecular Reactions (Polymerization): The most common side reaction in intramolecular cyclizations is the corresponding intermolecular reaction, where two or more substrate molecules react with each other, leading to dimers or polymers.[4][6]
Solution: High Dilution. To favor the desired intramolecular pathway, the reaction must be run under high dilution conditions.[5][6] This involves the very slow addition of the substrate solution to a large volume of solvent containing the catalyst. This maintains a very low substrate concentration, making it statistically more likely for a molecule to react with itself rather than another molecule.[6]
Fragmentation Pathways: Depending on the reaction mechanism, fragmentation can compete with cyclization. For example, in photochemical reactions, a Norrish Type II fragmentation can be a major competing pathway.[1][2][7]
Solution: Protecting Group and Solvent Selection. The choice of the nitrogen protecting group can dramatically influence the outcome. For instance, a tosyl (Ts) group has been shown to favor Norrish-Yang cyclization, while a Boc group can lead primarily to fragmentation products.[1][2] Solvent choice is also critical; polar solvents may stabilize intermediates that lead to cyclization, whereas non-polar solvents might favor fragmentation.[1]
Formation of Stereoisomers: Often, the reaction produces the desired constitutional isomer but as a mixture of diastereomers or enantiomers, which lowers the yield of the target stereoisomer.[5]
Solution: Catalyst and Condition Optimization. This is a complex issue addressed in the next question. Screening different catalysts (e.g., various copper or rhodium complexes) and optimizing temperature can shift the selectivity toward the desired isomer.[5]
Caption: Troubleshooting workflow for low yield issues.
Problem Area: Reaction Selectivity and Control
Q3: My reaction is producing a mixture of stereoisomers. How can I improve selectivity?
A3: Achieving high stereoselectivity is often the greatest challenge. The strategy depends heavily on the reaction mechanism.
Chiral Catalysis: If the cyclization creates a new stereocenter, employing a chiral catalyst is the most direct approach to induce enantioselectivity.
Phase-Transfer Catalysts: For alkylation reactions leading to spiro-cycles, C2-symmetric chiral quaternary ammonium salts (often derived from 1,1'-bi-2-naphthol) have proven effective.[8][9]
Brønsted Acids: Chiral spirocyclic phosphoric acids (SPAs) are powerful catalysts for reactions involving imine intermediates, controlling the facial selectivity of nucleophilic attack.[10]
Lewis Acids/Transition Metals: The use of chiral ligands with transition metals (e.g., Pd, Cu, Rh) can create a chiral environment around the reactive center, guiding the cyclization.
Temperature Optimization: Lowering the reaction temperature generally increases selectivity.[5] A lower thermal energy reduces the chances of overcoming the small activation energy differences between the pathways leading to different stereoisomers.
Solvent Effects: The solvent can influence the transition state geometry. Screening a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile) can reveal an optimal medium for stereoselectivity.[1]
Parameter
Effect on Selectivity
Considerations
Catalyst
Primary driver of enantioselectivity. Can significantly influence diastereoselectivity.
Screen different classes (Lewis acid, Brønsted acid, Phase-transfer) and ligands.[5]
Temperature
Lower temperatures generally favor higher selectivity by exploiting smaller energy differences between transition states.
May significantly slow reaction rates, requiring a balance between selectivity and completion time.[5]
Solvent
Can influence catalyst conformation, substrate solubility, and transition state stabilization.
Polar solvents might favor certain pathways, while non-polar aprotic solvents are common in carbene chemistry.[1][5]
Protecting Group
Steric bulk of the protecting group can influence the preferred conformation of the substrate, leading to improved diastereoselectivity.
Must be stable to the reaction conditions and easily removable.[1]
Table 1: Key Parameters for Optimizing Stereoselectivity.
Frequently Asked Questions (FAQs)
Q: How critical is the ring size being formed to the success of the reaction?
A: Extremely critical. The formation of 5- and 6-membered rings is kinetically and thermodynamically favored over other ring sizes.[6] Synthesizing smaller rings (3-4 members) or medium-to-large rings (7+ members) is significantly more challenging and almost always requires high-dilution conditions to prevent polymerization.[6]
Q: Can I run this type of reaction open to the atmosphere?
A: It is highly discouraged. Many catalysts, particularly organometallic complexes (e.g., Pd, Cu, Rh), are sensitive to oxygen and moisture.[4] Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to ensure reproducibility and prevent catalyst deactivation.
Q: What is the first step I should take if a published procedure is not working for my specific substrate?
A: First, rigorously purify your starting material.[3] Subtle differences in substrate electronics or sterics can halt a reaction that worked for a slightly different molecule.[3][11] After confirming purity, the next logical step is to screen different catalysts or activators, as the original one may not be optimal for your substrate.[5]
Key Experimental Protocols
Protocol 1: High-Dilution Technique using a Syringe Pump
This protocol is designed to minimize intermolecular side reactions by maintaining a low substrate concentration.
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the catalyst (e.g., 5-10 mol%) in a large volume of anhydrous, degassed solvent (e.g., to achieve a final substrate concentration of 0.001-0.01 M). Place the flask under an inert atmosphere (N₂ or Ar) and bring it to the desired reaction temperature.
Substrate Preparation: In a separate, dry flask, dissolve the amino acid ester substrate in the same anhydrous, degassed solvent to create a stock solution.
Slow Addition: Draw the substrate stock solution into a gas-tight syringe and place it on a syringe pump.
Execution: Position the needle of the syringe through a septum into the reaction flask. Begin the slow addition of the substrate solution over a prolonged period (e.g., 4-12 hours). The addition rate should be calculated to maintain the target low concentration.
Monitoring: After the addition is complete, allow the reaction to stir for an additional period, monitoring its completion by TLC or LC-MS.
Protocol 2: General Procedure for Catalyst Screening
This protocol allows for the efficient parallel screening of different catalysts to identify the optimal choice for your transformation.
Preparation: Arrange a set of identical reaction vials, each with a small magnetic stir bar.
Catalyst Addition: To each vial, add a different catalyst (e.g., Cu(acac)₂, Rh₂(OAc)₄, Pd₂(dba)₃, etc.) under an inert atmosphere. Ensure the molar percentage is consistent across all vials (e.g., 5 mol%).
Substrate Addition: Prepare a stock solution of your amino acid ester substrate in the chosen anhydrous solvent. Add an equal aliquot of this stock solution to each vial.
Reaction: Seal the vials and place them in a temperature-controlled heating block or oil bath. Stir for a set period (e.g., 12-24 hours).
Analysis: After the reaction time, cool the vials to room temperature. Take a small, identical aliquot from each vial, dilute it, and add an internal standard. Analyze each sample by ¹H NMR or LC-MS to determine the conversion and relative yield of the desired spiro-product. This allows for a direct comparison of catalyst performance.
References
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core.
BenchChem. (n.d.). Improving the yield and purity of Spiro[4.4]nonan-1-one synthesis.
U, M., Gogoi, A., Scurria, M., Gutierrez, O., & Scheidt, K. A. (2026). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. Retrieved from [Link]
Cossy, J., & Bellosta, V. (2005). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids.
Siddiqui, I. U., & Kumar, A. (2018). Recent advances in spirocyclization of indole derivatives. RSC Publishing. Retrieved from [Link]
Wang, W., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. PMC. Retrieved from [Link]
Maruoka, K., et al. (2003). Design of N-spiro C2-symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of Alpha-Amino Acids. PubMed. Retrieved from [Link]
Kumar, S., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journals. Retrieved from [Link]
Buchler GmbH. (n.d.). Spirocyclization catalyzed by Cupreidine Derivative. Retrieved from [Link]
Asymmetric, S. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[12]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. ResearchGate. Retrieved from [Link]
U, M., et al. (2026). Photochemical cyclization of α-amino esters to access 3-azetidinones. ResearchGate. Retrieved from [Link]
O'Donnell, M. J., et al. (2003). Design of N-Spiro C2-Symmetric Chiral Quaternary Ammonium Bromides as Novel Chiral Phase-Transfer Catalysts: Synthesis and Application to Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
Wang, Z., et al. (n.d.). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Publishing. Retrieved from [Link]
Wall, M. E., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
Company, A. (n.d.). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. PMC. Retrieved from [Link]
BenchChem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones.
U, M., et al. (2026). (PDF) Photochemical Cyclization of α-Amino Esters to Access 3-Azetidinones. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]
Biotage. (2024). Does C-terminal amino acid affect cyclization efficiency?. Retrieved from [Link]
Resolving steric hindrance in 8-oxa-1-azaspiro[4.5]decane substitution
Technical Support Center: 8-Oxa-1-azaspiro[4.5]decane Functionalization Topic: Resolving Steric Hindrance in N1-Substitution Ticket ID: SPIRO-N1-STERIC Status: Open for Resolution Executive Summary: The "Neopentyl Wall"...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 8-Oxa-1-azaspiro[4.5]decane FunctionalizationTopic: Resolving Steric Hindrance in N1-Substitution
Ticket ID: SPIRO-N1-STERIC
Status: Open for Resolution
Executive Summary: The "Neopentyl Wall"
Welcome to the Technical Support Center. If you are accessing this guide, you have likely encountered low yields, recovered starting material, or elimination byproducts while attempting to substitute the nitrogen atom (N1) of the 8-oxa-1-azaspiro[4.5]decane scaffold.
The Root Cause:
In the 1-azaspiro[4.5]decane system, the nitrogen atom (N1) is located in the 5-membered pyrrolidine ring and is directly adjacent to the quaternary spiro-carbon (C5). This creates a neopentyl-like steric environment .
Unlike the more common 8-azaspiro isomer (where the nitrogen is in the 6-membered ring and distant from the spiro center), the N1 position here is shielded by the bulk of the perpendicular tetrahydropyran ring. Standard
trajectories are blocked, and the nucleophilicity of the nitrogen is kinetically suppressed.
This guide provides three validated workflows to overcome this barrier: Titanium-Mediated Reductive Amination , Microwave-Assisted Alkylation , and Sterically-Demanding Buchwald-Hartwig Coupling .
Part 1: Diagnostic Matrix
Before selecting a protocol, match your experimental symptoms to the likely failure mode.
Symptom
Probable Cause
Recommended Protocol
0% Conversion (Recovered SM)
Nucleophile cannot access electrophile due to steric shielding (Kinetic barrier).
Protocol A (Reductive Amination) or Protocol C (Pd-Catalysis)
Elimination Product (Alkene)
Basic conditions + Heat favored E2 elimination over hindered .
Protocol A (Reductive Amination) - Avoids basic conditions.
Catalyst Deactivation (Black Pd)
Ligand is too small; Pd center is unprotected or oxidative addition failed.
Protocol C (Buchwald) - Switch to Gen-3/4 Ligands.
Complex Mixture / Decomposition
Thermal degradation from excessive heating in standard solvents.
Protocol B (Microwave) - Controlled energy input.
Part 2: Decision Logic (Visualization)
The following logic tree illustrates the selection process for the correct synthetic pathway based on your desired substituent (R-group).
Figure 1: Decision tree for selecting the optimal functionalization pathway based on substituent type and reagent availability.
Part 3: Validated Protocols
Protocol A: Titanium-Mediated Reductive Amination
Best for: Primary and Secondary Alkyl Groups. High success rate.
The Logic: Standard reductive amination (using NaBH(OAc)3 alone) often fails because the formation of the iminium ion intermediate is slow due to the steric bulk at N1. Titanium(IV) isopropoxide acts as a Lewis acid/dehydrating agent, forcing the equilibrium toward the iminium species before the reducing agent is added.
Reagents:
Amine: 8-oxa-1-azaspiro[4.5]decane (1.0 equiv)
Aldehyde/Ketone: 1.2 – 1.5 equiv
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)
Reductant: Sodium borohydride (NaBH4) (2.0 equiv)
Solvent: THF (Anhydrous) or Methanol
Step-by-Step:
Complexation: In a flame-dried flask under Argon, dissolve the spiro-amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous THF.
Lewis Acid Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise. Note: The solution may turn slightly yellow/orange.
Incubation: Stir at room temperature for 6–12 hours. This long incubation is critical to form the sterically hindered iminium species.
Reduction: Cool the reaction to 0°C. Add NaBH4 (2.0 equiv) portion-wise (Caution: gas evolution). Then, add MeOH (2 mL per mmol) to solubilize the borohydride.
Workup: Stir for 2 hours at RT. Quench with 1N NaOH (to precipitate Titanium salts). Filter through a Celite pad to remove the white Ti-oxide precipitate. Extract the filtrate with DCM.
Protocol B: Microwave-Assisted Alkylation
Best for: Primary Alkyl Halides (Methyl, Ethyl, Benzyl).
The Logic: The activation energy for the
attack at the neopentyl-like N1 is high. Conventional heating often leads to prolonged reaction times and degradation. Microwave irradiation provides direct kinetic energy to the polar transition state, accelerating the coupling over the elimination pathway.
Reagents:
Electrophile: Alkyl Bromide or Iodide (avoid Chlorides).
The Logic: Standard ligands (PPh3, dppf) are ineffective here because the bulky spiro-amine cannot approach the Palladium center. You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed to create a large void volume around the metal, facilitating the reductive elimination step involving the bulky amine.
Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) - Strong base required.
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step:
Inert Atmosphere: This reaction is O2 sensitive. Use a glovebox or strict Schlenk technique.
Pre-catalyst Formation: If using Pd2(dba)3/RuPhos, mix them in the solvent at RT for 5 mins under Argon to form the active species (solution turns from purple to orange/brown).
Addition: Add the spiro-amine (1.2 equiv), Aryl Halide (1.0 equiv), and NaOtBu (2.0 equiv).
Reaction: Heat to 100°C–110°C for 12–18 hours.
Troubleshooting: If conversion is low, switch to BrettPhos , which is even bulkier and better suited for the most difficult secondary amines.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why can't I just use standard alkylation with NaH?A: Using NaH generates the amide anion (N-). While this is a strong nucleophile, the steric crowding at the spiro center prevents the approach to the electrophile. Furthermore, the highly basic conditions often cause E2 elimination of the alkyl halide before substitution can occur.
Q2: I am seeing ring opening of the tetrahydropyran. Why?A: This usually happens if you use strong Lewis acids (like
or ) or extremely high temperatures (>160°C) in the microwave. The ether oxygen at position 8 can coordinate to Lewis acids, activating the C-O bond for cleavage. Stick to Ti(OiPr)4 (a mild Lewis acid) and keep temps below 140°C.
Q3: Can I build the ring after putting the R-group on the nitrogen?A: Yes. If the R-group is massive (e.g., a tertiary alkyl), post-synthetic modification is impossible. You must perform a de novo synthesis: Start with N-substituted pyrrolidin-3-one and perform a Grignard addition followed by cyclization to form the spiro-ether.
Q4: Which commercial isomer do I have?A: Always check the CAS.
8-oxa-1-azaspiro[4.5]decane: N in 5-ring (More hindered).
1-oxa-8-azaspiro[4.5]decane: N in 6-ring (Less hindered).
Note: Most literature on "spiro-piperidines" refers to the 8-aza isomer. Do not assume those conditions work for your 1-aza scaffold without modification (higher temps/catalyst loading).
References
Structure & Properties: PubChem. 8-oxa-1-azaspiro[4.5]decane (Compound Summary). National Library of Medicine. [Link]
Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science.[2] [Link]
Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Spirocyclic Synthesis Context: Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. [Link]
Technical Support Center: Crystallization of Amorphous Spiro-Dione Solids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the crystallization of amorphous spiro-dione solids. This guide is designed to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the crystallization of amorphous spiro-dione solids. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the expertise to overcome common challenges and achieve robust, reproducible crystallization outcomes.
Introduction to the Challenge
Spiro-dione compounds, characterized by their unique three-dimensional and rigid spirocyclic scaffolds, are of significant interest in medicinal chemistry and materials science.[1][2] However, their structural complexity can often lead to challenges in obtaining crystalline material from an amorphous solid state. Amorphous solids, while offering potential advantages in solubility, are thermodynamically unstable and possess a natural tendency to convert to a more stable crystalline form.[3][4] Controlling this transition is paramount for ensuring the purity, stability, and desired polymorphic form of the final product.[5]
This guide provides a structured approach to troubleshooting common issues encountered during the crystallization of amorphous spiro-dione solids.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries with concise, actionable advice.
Q1: My spiro-dione compound refuses to crystallize and remains an amorphous solid or oil. What are the first steps I should take?
A1: This is a common nucleation problem. The system lacks the initial trigger to begin crystal formation.
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solution's surface. This can create microscopic imperfections that serve as nucleation sites.[6]
Introduce a Seed Crystal: If you have a previously obtained crystal of your compound, add a tiny amount to the supersaturated solution. This provides a template for crystal growth.[7]
Increase Supersaturation: Carefully and slowly evaporate the solvent to increase the concentration of your compound.[7] Be cautious, as rapid evaporation can lead to the formation of an amorphous powder or oil.
Solvent System Re-evaluation: The chosen solvent may be too good, keeping the compound in solution even at lower temperatures. Consider introducing an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a stirred solution of your compound in a "good" solvent.[8]
Q2: My compound crystallizes too quickly, forming a fine powder or small, poorly-defined crystals. How can I slow down the process?
A2: Rapid crystallization often traps impurities and can lead to less stable crystalline forms. The key is to reduce the level of supersaturation.
Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will mean the solution needs to cool more before it becomes supersaturated, slowing down the initial crystal formation.[9]
Insulate the Flask: Allow the flask to cool to room temperature slowly by placing it on an insulating surface (like a cork ring or folded paper towels) and covering it with a watch glass. This minimizes rapid heat loss.[9]
Controlled Cooling: For more precise control, use a programmable heating/cooling bath to slowly ramp down the temperature.
Q3: I've obtained crystals, but I suspect I have a mixture of polymorphs. How can I confirm this and how can I target a specific polymorph?
A3: Polymorphism is a known phenomenon in spiro-dione compounds, where different crystal packings can arise from subtle differences in intermolecular interactions.[10]
Characterization: The primary technique to identify different polymorphs is Powder X-Ray Diffraction (PXRD) , as each crystalline form will produce a unique diffraction pattern.[11] Differential Scanning Calorimetry (DSC) can also be used to identify different melting points and phase transitions associated with various polymorphs.[3]
Targeting a Specific Polymorph:
Solvent Choice: Crystallizing from different solvents or solvent mixtures can favor the formation of specific polymorphs.[12]
Cooling Rate: The rate of cooling can influence which polymorph nucleates and grows. Slow cooling generally favors the thermodynamically most stable form.
Seeding: Seeding with a crystal of the desired polymorph is the most direct way to encourage its formation.
Q4: My yield is consistently low. What are the likely causes?
A4: Low yield is often a result of either incomplete crystallization or loss of product during workup.
Excess Solvent: Using too much solvent is a common cause. Your compound may be significantly soluble even at low temperatures. Concentrate the mother liquor (the liquid left after filtering the crystals) and cool it again to see if more crystals form.[9]
Premature Filtration: Ensure the solution has been given adequate time to fully crystallize, which may take several hours to days. Cooling in an ice bath after slow cooling to room temperature can maximize crystal formation.
Washing Step: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common crystallization problems.
Issue 1: Failure to Induce Crystallization (Oiling Out or Amorphous Solid)
When a compound fails to crystallize and instead forms an oily liquid or a glassy amorphous solid upon cooling, it indicates that the nucleation energy barrier is too high, or the viscosity of the solution increases too rapidly upon cooling, preventing molecular rearrangement into an ordered lattice.
Caption: Troubleshooting workflow for failure to crystallize.
Issue 2: Presence of Impurities
Impurities can significantly impact crystallization by inhibiting crystal growth or becoming incorporated into the crystal lattice.[9] They can act by adsorbing onto the growing crystal faces, which can block or slow the addition of more molecules of the desired compound.[9]
Impurity Type
Effect on Crystallization
Recommended Action
Soluble Impurities
May inhibit nucleation, slow crystal growth, or lead to the formation of less stable polymorphs. Can also lower the melting point of the final product.
- Pre-purification: Use column chromatography to purify the amorphous solid before attempting crystallization. - Charcoal Treatment: Add activated charcoal to the hot solution to adsorb colored or high molecular weight impurities, then hot filter before cooling.
Insoluble Impurities
Can act as unwanted nucleation sites, leading to rapid, uncontrolled crystallization and small crystals.
- Hot Filtration: After dissolving your compound in the minimum amount of hot solvent, filter the hot solution to remove any insoluble material before allowing it to cool.
Structurally Similar Impurities
Can be incorporated into the crystal lattice, leading to a lower purity product.
- Slow Crystallization: A very slow cooling rate allows for a more selective crystallization process, where only the molecules with the correct geometry are incorporated into the lattice. - Recrystallization: Perform one or more subsequent crystallizations of the obtained solid to further purify it.[3]
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening for Spiro-Dione Crystallization
The choice of solvent is the most critical parameter in a successful crystallization.[7] This protocol outlines a systematic approach to identifying a suitable solvent or solvent system.
Objective: To find a solvent that dissolves the spiro-dione compound when hot but has low solubility when cold.
Materials:
Amorphous spiro-dione solid
A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, acetonitrile)[8]
Small test tubes or vials
Heating block or water bath
Vortex mixer
Procedure:
Initial Solubility Test (Room Temperature):
Place approximately 10-20 mg of your amorphous spiro-dione into several separate test tubes.
To each tube, add a different solvent dropwise (e.g., 0.5 mL at a time), vortexing after each addition.
Observation:
If the solid dissolves readily at room temperature, the solvent is likely too good and unsuitable for single-solvent crystallization. Note it as a potential "good" solvent for a solvent/anti-solvent system.
If the solid is completely insoluble, it is a potential "anti-solvent" or "poor" solvent.
If the solid is sparingly soluble, it is a good candidate for single-solvent crystallization. Proceed to step 2.
Hot Solubility Test:
Take the test tubes with sparingly soluble compounds and heat them gently in a heating block or water bath.
Observation:
If the solid dissolves completely upon heating, this is an excellent candidate solvent.
If the solid remains insoluble even when hot, this solvent is unsuitable.
Cooling and Crystallization Test:
For the promising solvents from step 2, ensure you have a clear, saturated hot solution. If necessary, add a little more solid to the hot solvent until a small amount no longer dissolves, then add a drop or two of solvent to redissolve it.
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
Observation:
The ideal solvent will show significant crystal formation upon cooling.
If no crystals form, the compound may be too soluble even when cold. Consider this as a "good" solvent for an anti-solvent pair.
If the compound "crashes out" as a fine powder, the solubility difference between hot and cold is too great. Try a solvent with a similar polarity but a lower boiling point, or use slightly more solvent.
Solvent/Anti-Solvent System Test:
Dissolve your compound in a minimal amount of a "good" solvent (identified in step 1) at room temperature.
Slowly add a "poor" solvent (anti-solvent) dropwise with stirring until the solution becomes persistently cloudy (turbid).
Gently warm the solution until it becomes clear again.
Allow the solution to cool slowly. The formation of crystals indicates a viable solvent/anti-solvent system. A common example is crystallizing from a hexane/ethyl acetate mixture.[10]
Protocol 2: Characterization of Crystalline Form by Powder X-Ray Diffraction (PXRD)
Objective: To obtain a PXRD pattern to identify the crystalline phase(s) present in a solid sample.
Procedure:
Sample Preparation:
Gently grind a small, representative sample of your dried crystals into a fine, homogeneous powder using an agate mortar and pestle. This minimizes preferred orientation effects.
Mount the powder onto the sample holder according to the instrument's specifications. Ensure the surface is flat and level with the holder.
Instrument Setup:
Set the X-ray source (e.g., Cu Kα) and power settings as per the instrument's standard operating procedure.
Define the angular range for the scan (e.g., 2° to 40° 2θ), the step size, and the scan speed.
Data Collection:
Initiate the scan and collect the diffraction data.
Data Analysis:
Process the raw data to obtain a diffractogram (Intensity vs. 2θ).
Compare the peak positions and relative intensities to a database of known patterns or to previously collected data for your compound to identify the polymorph. An amorphous solid will produce a broad "halo" with no sharp peaks, while a crystalline solid will produce a series of sharp, well-defined peaks.[11]
References
Kumar, K. A., et al. (2004). Concomitant Polymorphism in a Spirobicyclic Dione. Crystal Growth & Design, 4(6), 1245–1247. Available from: [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available from: [Link]
Scribd. (n.d.). Solvent Selection for Crystallization. Available from: [Link]
Al-Obaidi, H., & Florence, A. J. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 15(7), 2654–2665. Available from: [Link]
Chen, J. Z., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 35(3). Available from: [Link]
ResearchGate. (2012). Why I am not getting crystals?. Available from: [Link]
Karioti, A., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(14), 5439. Available from: [Link]
El-Faham, A., et al. (2022). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Scientific Reports, 12(1), 13886. Available from: [Link]
Englert, U., et al. (2023). Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. Crystal Growth & Design. Available from: [Link]
ResearchGate. (2022). Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. Available from: [Link]
Wang, S. L., et al. (2016). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds. Molecules, 21(6), 785. Available from: [Link]
Shin, S. Y., et al. (2023). Synthesis, Crystal Structure, DFT Analysis and Docking Studies of a Novel Spiro Compound Effecting on EGR-1-Regulated Gene Expression. International Journal of Molecular Sciences, 24(7), 6706. Available from: [Link]
Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. Available from: [Link]
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]
Taylor & Francis Online. (2015). Synthesis and some novel transformations of a spiro 4-thiazolinone derivative and its antimicrobial activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1636-1647. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Available from: [Link]
Wardell, J. L., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9), x211059. Available from: [Link]
Yu, L. (2010). Polymorphism in molecular solids: an extraordinary system of red, orange, and yellow crystals. Accounts of Chemical Research, 43(9), 1257–1266. Available from: [Link]
ResearchGate. (2012). Synthesis, regiochemistry and molecular structure of spiro[2,2′]indane-1′,3′-dione-pyrrolizidine compounds. Available from: [Link]
Springer Nature Experiments. (n.d.). Crystallization in Final Stages of Purification. Available from: [Link]
ResearchGate. (2023). Molecular structure of the spiro compound 4. Available from: [Link]
ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Available from: [Link]
Szabó, D., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(21), 7434. Available from: [Link]
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Available from: [Link]
ResearchGate. (n.d.). Polymorphism of Spironolactone. Available from: [Link]
International Centre for Diffraction Data. (2011). Use of X-ray Diffraction Analysis to Determine the Orientation of Single-Crystal Materials. Available from: [Link]
Reddit. (2023). Help with difficult crystallization. r/Chempros. Available from: [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
PubMed. (2020). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 26(13), 1458-1468. Available from: [Link]
Wikipedia. (n.d.). Crystal growth. Available from: [Link]
Purdue University Graduate School. (2021). Solid State Crystallization of Amorphous Pharmaceuticals in an Aqueous Environment: Factors Impacting Crystallization and the Role of Additives. Available from: [Link]
ResearchGate. (2016). Thermal strain induced cold crystallization of amorphous poly (lactic acid). Available from: [Link]
Division of Pharmacy Professional Development, University of Wisconsin-Madison. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Available from: [Link]
Royal Society of Chemistry. (2016). Thermal strain-induced cold crystallization of amorphous poly(lactic acid). CrystEngComm, 18, 3237-3246. Available from: [Link]
Korea University. (2003). Stress induced crystallization of amorphous materials and mechanical properties of nanocrystalline materials: A molecular dynamics simulation study. Available from: [Link]
Einfalt, T., et al. (2013). Methods of amorphization and investigation of the amorphous state. Acta Pharmaceutica, 63(3), 305-334. Available from: [Link]
ACS Publications. (2021). Role of Additives in Crystal Nucleation from Solutions: A Review. Crystal Growth & Design, 21(8), 4784-4804. Available from: [Link]
YouTube. (2023). Common Challenges in Crystallization Processes. Available from: [Link]
ResearchGate. (n.d.). Crystallization or chemical decomposition is unlikely in spiro‐OMeTAD... Available from: [Link]
ResearchGate. (2011). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. Available from: [Link]
MDPI. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available from: [Link]
Light and Molecule's Blog. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Available from: [Link]
National Institutes of Health. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(23), 4224. Available from: [Link]
National Institutes of Health. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8089. Available from: [Link]
A Senior Application Scientist's Guide to Distinguishing Keto and Enol Tautomers by NMR Spectroscopy
For researchers in synthetic chemistry, medicinal chemistry, and materials science, understanding the structural dynamics of molecules in solution is paramount. Tautomerism, the chemical equilibrium between two readily i...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers in synthetic chemistry, medicinal chemistry, and materials science, understanding the structural dynamics of molecules in solution is paramount. Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept that can profoundly impact a compound's reactivity, stability, and biological activity.[1][2] Among the most common forms is keto-enol tautomerism, an equilibrium that is often sensitive to environmental factors like solvent and temperature.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, non-destructive technique for both the qualitative identification and quantitative analysis of tautomeric forms in solution.[2][5] The power of NMR lies in the fact that the interconversion between keto and enol tautomers is typically slow on the NMR timescale.[6][7][8] This allows for the observation of distinct, separate signals for each isomer, providing a clear snapshot of the equilibrium.
This guide provides an in-depth comparison of the NMR spectral characteristics of keto and enol tautomers, explains the causality behind experimental choices, and offers a field-proven protocol for their analysis.
The Foundational Principle: Why NMR is Effective
The key to distinguishing tautomers via NMR lies in their structural differences. The keto form contains a carbonyl group (C=O) and an adjacent sp³-hybridized α-carbon, while the enol form features a hydroxyl group (-OH) bonded to an sp²-hybridized carbon of a C=C double bond.[9] These distinct electronic environments cause the nuclei (¹H and ¹³C) within each tautomer to resonate at different frequencies, resulting in unique chemical shifts.
¹H NMR: The Primary Tool for Quantification
Proton NMR is the most direct method for studying keto-enol equilibria due to its high sensitivity and the clear spectral windows for characteristic protons.
Keto Tautomer Signals: The most indicative signal for the keto form is from the α-protons (protons on the carbon adjacent to the carbonyl). These protons are typically found in the range of δ 3.0-4.0 ppm . For a compound like acetylacetone, these appear as a sharp singlet around δ 3.6 ppm.[8]
Enol Tautomer Signals: The enol form presents two unmistakable signals:
A vinylic proton (=CH-) , which resonates in the alkene region, typically between δ 5.0-6.0 ppm .[7]
An enolic hydroxyl proton (-OH) . This is often the most dramatic signal. Due to strong intramolecular hydrogen bonding, which creates a stable six-membered ring, this proton is highly deshielded and appears far downfield, often between δ 10-16 ppm .[6][10] This extreme downfield shift is a hallmark of an intramolecularly hydrogen-bonded enol.
¹³C NMR: Confirming the Carbon Skeleton
While ¹H NMR is superior for quantification, ¹³C NMR provides unambiguous confirmation of the carbon framework of each tautomer.
Keto Tautomer Signals: The carbonyl carbon (C=O) is highly deshielded and gives a characteristic signal in the δ 190-220 ppm region.[9][11][12]
Enol Tautomer Signals: The carbons of the C=C double bond appear in the vinylic region (δ 90-160 ppm ), a distinctly different region from the keto carbonyl signal.[9][13]
The logical relationship for identifying tautomers by NMR is straightforward:
Caption: Logical flow for identifying keto and enol tautomers from NMR signals.
The Critical Role of Solvent Selection
The position of the keto-enol equilibrium is highly dependent on the solvent environment.[1][14][15] This is a critical experimental parameter that must be consciously chosen and reported. The general principle, known as Meyer's Rule, states that the equilibrium tends to shift toward the keto tautomer as solvent polarity increases.[3][7][15]
Non-polar, Aprotic Solvents (e.g., CCl₄, C₆D₆, CDCl₃): These solvents cannot form hydrogen bonds with the solute. In this environment, the enol form can stabilize itself through strong intramolecular hydrogen bonding, making it significantly more favorable.[4]
Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are strong hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond, but they also solvate the more polar keto form effectively, often favoring the keto tautomer.[14]
Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate the keto form and compete for hydrogen bonding with the enol, strongly shifting the equilibrium toward the keto form.[4][16]
Therefore, by acquiring spectra in different deuterated solvents, a researcher can not only quantify the equilibrium but also gain insight into the intermolecular forces at play.
Experimental Protocol: Quantifying Tautomers in Acetylacetone
This protocol provides a self-validating system for analyzing the keto-enol equilibrium of acetylacetone (2,4-pentanedione), a classic model compound.[7][17]
Workflow Overview
Caption: Standard workflow for NMR analysis of keto-enol equilibrium.
Step-by-Step Methodology
Sample Preparation:
Prepare two separate samples. For Sample A, dissolve ~25 µL of acetylacetone in 0.5 mL of chloroform-d (CDCl₃). For Sample B, dissolve ~25 µL of acetylacetone in 0.5 mL of DMSO-d₆.
Causality: Using a dilute solution minimizes intermolecular interactions and potential dimer formation, ensuring the observed equilibrium is primarily intramolecular.[7] Comparing CDCl₃ (less polar) and DMSO-d₆ (highly polar) will demonstrate the solvent effect.[15][17]
NMR Acquisition (¹H Spectrum):
On a standard NMR spectrometer (e.g., 400 MHz or higher), acquire a standard proton spectrum for each sample.
Critical Parameter: Use a sufficiently long relaxation delay (D1), for example, 10-12 seconds.[6]
Causality: Quantitative NMR relies on the principle that the signal intensity is directly proportional to the number of nuclei. A long relaxation delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for accurate integration.
Data Processing:
Process the acquired Free Induction Decay (FID) with standard Fourier transform, phase correction, and baseline correction.
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
Spectral Analysis and Quantification:
Peak Assignment: Identify the signals corresponding to the keto and enol forms based on their characteristic chemical shifts (refer to the table below).
Integration: Carefully integrate the singlet from the keto α-methylene protons (-CH₂-) and the singlet from the enol vinylic proton (=CH-).
Calculation: The equilibrium constant, Keq = [enol]/[keto], can be determined from the integrated areas.[6]
Let Ienol be the integral of the vinylic proton (=CH-), which represents 1 proton.
Let Iketo be the integral of the α-methylene protons (-CH₂-), which represents 2 protons.
To normalize, the molar ratio is calculated as: (Ienol / 1) / (Iketo / 2).
Therefore, Keq = (2 * Ienol) / Iketo .
The percentage of the enol form is calculated as: % Enol = [ Ienol / (Ienol + (Iketo/2)) ] * 100 .[7]
Data Summary: Expected NMR Signals for Acetylacetone
The following table summarizes the expected chemical shifts, providing a clear reference for spectral interpretation.
Highly downfield due to strong intramolecular H-bonding.[6]
Conclusion
NMR spectroscopy offers an unparalleled window into the dynamic world of tautomerism. By understanding the distinct chemical shifts of keto and enol protons and carbons, researchers can unambiguously identify and quantify these isomers in solution. The deliberate choice of solvent as an experimental variable further illuminates the subtle intermolecular forces governing the equilibrium. The protocols described herein represent a robust, reliable, and self-validating approach for any scientist needing to characterize the tautomeric state of a compound, a critical step in rational drug design, reaction optimization, and materials development.
References
Mills, J. E., & Furlong, J. J. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1857. [Link]
Ye, J., et al. (2023). NMR Study of Keto-Enol Tautomeric Equilibrium in Acetylacetone: An Experiment for Physical Chemistry Laboratory. University Chemistry. [Link]
Fong, F. K., & Snavely, D. L. (1998). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry A, 102(13), 2216-2220. [Link]
Furlong, J. J., et al. (2007). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]
Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
Cortney, C. H., & Lorigan, G. A. (2020). Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. Journal of Chemical Education, 97(3), 804-810. [Link]
Fiveable. (2025). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable.me. [Link]
Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Chemistry LibreTexts. [Link]
Cortney, C. H. (2019). Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures. ScholarWorks@Miami. [Link]
Yamaguchi, T., et al. (2015). Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces. The Journal of Physical Chemistry B, 119(49), 15334-15341. [Link]
Furlong, J. J., et al. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1857. [Link]
Zhang, W., et al. (2021). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Magnetic Resonance in Chemistry, 59(10), 987-996. [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Gorodetsky, M., et al. (1967). Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. [Link]
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. [Link]
Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis Corp. [Link]
El-Gazzar, A. A. B. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468. [Link]
ASU Chemistry. (2012). Keto-Enol Equilibrium Using NMR. YouTube. [Link]
Pearce, S. L., et al. (2017). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Food Chemistry, 229, 351-356. [Link]
Furlong, J. J., et al. (2007). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. ResearchGate. [Link]
Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-205. [Link]
Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
Kolehmainen, E., & Ośmiałowski, B. (2012). 15N NMR Studies of tautomerism. International Reviews in Physical Chemistry, 31(4), 567-629. [Link]
Britton, M., & Renaud, J. B. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(8), 2731-2738. [Link]
SciSpace. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. [Link]
Mastering Purity: A Comparative Guide to HPLC Method Development for Spiro-dione Analysis
In the landscape of pharmaceutical development, the structural complexity of molecules like spiro-diones presents unique analytical challenges. Their rigid, three-dimensional architecture, often incorporating chiral cent...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the structural complexity of molecules like spiro-diones presents unique analytical challenges. Their rigid, three-dimensional architecture, often incorporating chiral centers, demands highly specific and robust analytical methods to ensure purity and, ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of spiro-dione compounds, grounded in scientific principles and validated protocols.
The Analytical Imperative: Why Spiro-dione Purity Matters
Spiro-diones, characterized by a central spiro atom connecting two rings, are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The synthetic pathways to these molecules can, however, yield a variety of impurities, including diastereomers, enantiomers, and constitutional isomers. The presence of even minute quantities of these impurities can significantly impact the efficacy and safety profile of a drug substance. Therefore, a highly selective and sensitive analytical method is not just a regulatory requirement but a cornerstone of quality drug development.
The Chromatographic Workhorse: Deconstructing HPLC for Spiro-dione Analysis
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of pharmaceutical compounds.[1][2] Its power lies in the separation of components within a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For spiro-diones, the choice of these two components is paramount.
Stationary Phase Selection: A Tale of Two Polarities
The fundamental decision in HPLC method development revolves around the choice between normal-phase (NP) and reversed-phase (RP) chromatography.[3]
Reversed-Phase (RP) HPLC: This is the most widely used mode in pharmaceutical analysis and often the first choice for method development.[3][4] It employs a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol).[3][4] RP-HPLC is particularly well-suited for separating non-polar to moderately polar compounds, a category into which many spiro-diones fall.[3]
Normal-Phase (NP) HPLC: In contrast, NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane or heptane with a polar modifier).[3][5] This mode can be advantageous for separating highly polar compounds or isomers that are difficult to resolve by RP-HPLC. For chiral spiro-diones, NP-HPLC is often the preferred starting point for enantioseparation, as the polar stationary phase can facilitate stronger intermolecular interactions necessary for chiral recognition.[5]
The logical workflow for HPLC method development for a novel spiro-dione is illustrated below:
Caption: A streamlined workflow for HPLC method development for spiro-dione analysis.
Comparative Analysis of HPLC Conditions: A Data-Driven Approach
To illustrate the impact of different HPLC parameters on the separation of a hypothetical spiro-dione and its impurities, the following table summarizes typical performance data.
Parameter
Condition A: Reversed-Phase
Condition B: Reversed-Phase (Optimized)
Condition C: Chiral Normal-Phase
Column
C18 (4.6 x 150 mm, 5 µm)
C18 (4.6 x 150 mm, 5 µm)
Chiralpak IA (4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (50:50)
Acetonitrile:0.1% Formic Acid in Water (Gradient)
Hexane:Isopropanol (90:10)
Flow Rate
1.0 mL/min
1.2 mL/min
0.8 mL/min
Resolution (Main Peak/Impurity 1)
1.2
2.5
1.8
Resolution (Enantiomer 1/2)
Not Resolved
Not Resolved
3.1
Peak Tailing Factor (Main Peak)
1.8
1.1
1.3
Analysis Time
15 min
12 min
25 min
Analysis of the Data:
Condition A represents a generic starting point in reversed-phase chromatography. The poor resolution and significant peak tailing indicate that this method is not suitable for accurate purity analysis.
Condition B demonstrates the power of optimization. By introducing a gradient and an acidic modifier, both resolution and peak shape are significantly improved, providing a robust method for achiral purity analysis.
Condition C highlights the necessity of a chiral stationary phase for separating enantiomers. While the analysis time is longer, this method is essential for determining the enantiomeric purity of the spiro-dione. Polysaccharide-based chiral stationary phases are often highly effective for this purpose.[5][6]
Experimental Protocol: A Step-by-Step Guide to Method Development
This protocol outlines a systematic approach to developing a stability-indicating HPLC method for a novel spiro-dione, incorporating forced degradation studies as recommended by the International Council for Harmonisation (ICH).[1][7]
Materials and Reagents
Spiro-dione drug substance
HPLC grade acetonitrile, methanol, water
Formic acid, trifluoroacetic acid (for mobile phase modification)
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Initial Method Screening
Solubility Assessment: Determine the solubility of the spiro-dione in various solvents to select an appropriate diluent.
Reversed-Phase Screening:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 254 nm (or wavelength of maximum absorbance)
Chiral Screening (if applicable):
Column: Chiralpak IA, 4.6 x 250 mm, 5 µm
Mobile Phase: Hexane:Isopropanol (90:10)
Flow Rate: 0.8 mL/min
Column Temperature: 25 °C
Detection: 254 nm
Forced Degradation Studies
To ensure the method is stability-indicating, the spiro-dione is subjected to stress conditions to generate potential degradation products.[2][7][8]
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation: 105 °C for 48 hours
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.[2]
Method Optimization
Based on the initial screening and forced degradation results, the method is further optimized to achieve:
Resolution (Rs) > 2.0 between the main peak and all impurity/degradant peaks.
Tailing factor (T) < 1.5 for the main peak.
A reasonable analysis time.
Optimization may involve adjusting the mobile phase gradient, pH, column temperature, and flow rate.
Method Validation: Ensuring Trustworthiness and Reliability
Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9]
The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9][10] This is demonstrated through the separation of the main peak from all impurities and degradants in the forced degradation studies.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]
Accuracy: The closeness of the test results obtained by the method to the true value.[10]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][9]
The relationship between these validation parameters is crucial for a self-validating system.
A Researcher's Guide to the Structural Elucidation of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione: A Case Study in the Absence of Data
For the Attention of: Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the spirocyclic scaffold of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione represents a compelling interse...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the spirocyclic scaffold of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione represents a compelling intersection of a hydantoin moiety, known for its diverse pharmacological activities, and a tetrahydropyran ring, a common feature in numerous natural products and approved drugs. The precise three-dimensional arrangement of this molecule is a critical piece of information for any rational drug design campaign, dictating its interaction with biological targets. However, a thorough search of the public domain, including the Cambridge Structural Database (CSD), reveals a conspicuous absence of experimental X-ray crystallographic data for this specific entity.
This guide is therefore structured not as a simple presentation of data, but as a comprehensive roadmap for the modern researcher facing such a data gap. We will provide the scientific rationale and a detailed, field-proven workflow for determining the crystal structure of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione. Furthermore, we will conduct a comparative analysis with structurally related compounds for which crystallographic data are available, thereby offering predictive insights and highlighting key structural features to anticipate.
Part 1: The Imperative for Structural Data
The three-dimensional structure of a small molecule inhibitor or drug candidate is fundamental to understanding its function. For 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, single-crystal X-ray diffraction would provide unambiguous confirmation of:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
Conformation: The puckering of the tetrahydropyran ring and the planarity of the hydantoin ring.
Stereochemistry: The absolute configuration of the spiro-center if a chiral synthesis is employed.
Supramolecular Assembly: The intermolecular interactions (e.g., hydrogen bonding, van der Waals contacts) that govern crystal packing, which can influence physical properties like solubility and stability.
This information is invaluable for structure-activity relationship (SAR) studies, in-silico docking simulations, and lead optimization. Without it, drug development efforts rely on conjecture and computational models that lack experimental validation.
Part 2: A Practical Workflow for Crystal Structure Determination
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring both chemical intuition and technical precision. The following protocol represents a robust, self-validating system for achieving this goal.
Experimental Protocol 1: Synthesis via the Bucherer–Bergs Reaction
The most direct and well-established route to spirohydantoins from cyclic ketones is the Bucherer–Bergs multicomponent reaction.[1][2][3] This one-pot synthesis is efficient and utilizes readily available starting materials.
Methodology:
Reaction Setup: To a solution of tetrahydropyran-4-one (1.0 eq) in 50% aqueous ethanol, add potassium cyanide (KCN, 2.0 eq) and ammonium carbonate ((NH₄)₂CO₃, 2.0 eq).
Reaction Conditions: Heat the mixture in a sealed pressure vessel at 60-70°C for 12-24 hours. The causality behind using a sealed vessel is to maintain the concentration of volatile reactants like ammonia, which is in equilibrium with the carbonate salt, driving the reaction towards the desired product.
Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of the crude spirohydantoin should form. If not, carefully acidify the solution with hydrochloric acid (HCl) to a pH of ~6-7 to induce precipitation.
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 8-Oxa-1-azaspiro[4.5]decane-2,4-dione.[1]
Experimental Protocol 2: Single-Crystal Growth
Obtaining X-ray quality single crystals is often the most challenging step. The key is to achieve a state of slow supersaturation.[4][5][6] Several techniques should be attempted in parallel.
Methodology:
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a system where it is moderately soluble.[6]
Slow Evaporation:
Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
Store the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[5]
Vapor Diffusion (Solvent/Anti-Solvent):
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open inner vial.
Place this inner vial inside a larger, sealed outer vial containing a larger volume of a volatile "anti-solvent" (in which the compound is poorly soluble but which is miscible with the good solvent).
The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.[7] Common systems include chloroform/heptane or THF/ether.[8]
Controlled Cooling:
Prepare a saturated solution at an elevated temperature.
Slowly cool the solution in a controlled manner (e.g., using a programmable heating block or by placing it in an insulated container) to induce crystallization.[4]
The overall workflow from synthesis to final data analysis is a linear, multi-stage process.
Caption: Workflow for the determination of the 8-Oxa-1-azaspiro[4.5]decane-2,4-dione crystal structure.
Part 3: Comparative Structural Analysis with Known Alternatives
In the absence of a crystal structure for our target molecule, we can gain valuable insights by examining the structures of its constituent parts and close analogs. We will compare it with a known oxa-azaspiro[4.5]decane derivative and a representative spirohydantoin.
Alternative 1: The Oxa-Azaspiro[4.5]decane Core
The crystal structure of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to establish its absolute configuration. This molecule shares the same core spirocyclic system as our target. From its structure, we can infer that the six-membered piperidine ring will likely adopt a stable chair conformation to minimize steric strain. The five-membered tetrahydrofuranone ring in our target is expected to adopt an envelope or twist conformation.
Alternative 2: The Spirohydantoin Moiety
The crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione , a spirohydantoin derivative, provides an excellent model for the intermolecular interactions to expect.[9] A highly conserved feature of hydantoin crystal structures is the formation of centrosymmetric dimers through a pair of N—H···O hydrogen bonds.[10] This robust hydrogen-bonding motif is almost certain to be a primary feature in the crystal packing of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, linking two molecules together as a fundamental building block.
Caption: Comparative logic between the target molecule and structurally characterized alternatives.
Data Summary and Predicted Features
The table below summarizes the comparison, contrasting the known features of the alternatives with the predicted features for our target molecule.
Alternative 1: Oxa-Azaspiro[4.5]decane Analog (Experimental)
Alternative 2: Spirohydantoin Analog (Experimental)[9]
Spiro-fused Ring System
Tetrahydropyran / Imidazolidinedione
Tetrahydrofuran / Piperidine
Chroman / Imidazolidinedione
6-Membered Ring Conformation
Likely Chair
Chair
Distorted Half-Chair
5-Membered Ring Conformation
Likely Envelope or Twist
Not Applicable
Twisted or Flat
Primary H-Bonding Motif
N-H···O Dimers
Not Applicable (tertiary amine)
N-H···O Dimers
Key Intermolecular Forces
Hydrogen Bonding, Dipole-Dipole
Van der Waals
Hydrogen Bonding, C-H···O, C-H···π
This comparative analysis provides a strong, evidence-based hypothesis of the structural properties of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione that can be tested and verified once experimental data is obtained.
Conclusion
While the crystal structure of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione remains undetermined, this guide demonstrates that the absence of data is not a barrier but a call to systematic, well-reasoned scientific inquiry. By combining established synthetic methods with meticulous crystallization techniques, researchers can successfully obtain the single crystals necessary for X-ray diffraction. The resulting structural data, interpreted in the context of known analogs, will be of immense value to the drug development community, enabling a deeper understanding of this promising molecular scaffold.
References
Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1768-1793. [Link]
Simůnek, P., & Doležal, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
MIT Department of Chemistry. (2012). Guide to Growing a Single Crystal. MIT OpenCourseWare. [Link]
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(8), 233-238. [Link]
Lazić, A. M., et al. (2024). Quantitative Crystal Structure Analysis of A Selected Spirohydantoin Derivative. Book of abstracts / The 1st WG2 Virtual meeting of COST action CA21101 COSY, Belgrade, Serbia. [Link]
Al-Majid, A. M., et al. (2015). Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o510–o511. [Link]
Simůnek, P. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]
Distinguishing Cyclic Imides and Tetramic Acids with IR Spectroscopy: A Comparative Guide
Infrared (IR) spectroscopy is a powerful, non-destructive technique fundamental to the rapid identification and structural elucidation of organic molecules. For researchers in medicinal chemistry and materials science, d...
Author: BenchChem Technical Support Team. Date: March 2026
Infrared (IR) spectroscopy is a powerful, non-destructive technique fundamental to the rapid identification and structural elucidation of organic molecules. For researchers in medicinal chemistry and materials science, distinguishing between structurally related heterocycles like cyclic imides and tetramic acids is a common yet critical task. While both possess carbonyl groups, their unique electronic and structural environments give rise to distinct and identifiable IR spectral signatures. This guide provides an in-depth comparison of their IR characteristics, explains the physicochemical principles behind their spectral differences, and offers a validated protocol for sample analysis.
The Structural and Spectroscopic Landscape of Cyclic Imides
Cyclic imides are characterized by a nitrogen atom flanked by two carbonyl groups within a ring system. This arrangement results in coupled vibrations of the two C=O bonds, which is the most definitive feature in their IR spectra.
Core Vibrational Modes and Their Spectral Manifestations:
The two carbonyl groups in a cyclic imide undergo both symmetric and asymmetric stretching vibrations. This coupling gives rise to two distinct C=O absorption bands, a feature that immediately sets them apart from compounds with a single carbonyl group.[1]
Asymmetric C=O Stretch (ν_as(C=O)): Typically appears as a strong band at a lower wavenumber, often in the 1740-1700 cm⁻¹ range.[2]
Symmetric C=O Stretch (ν_s(C=O)): Appears as a relatively less intense (though still strong) band at a higher wavenumber, generally between 1795-1760 cm⁻¹ .[2][3]
The presence of an N-H bond in unsubstituted cyclic imides (e.g., succinimide) will also produce a characteristic N-H stretching band in the region of 3200-3100 cm⁻¹ .
Causality: The Effect of Ring Strain
The precise position of the carbonyl bands is highly sensitive to the size of the imide ring.[4] As ring size decreases, ring strain increases, forcing the C-C(=O)-C bond angles to deviate from the ideal 120° of an sp² hybridized carbon. This rehybridization increases the s-character of the C=O sigma bond, strengthening it and shifting the stretching frequency to a higher wavenumber (a "blue shift").[5][6]
Five-membered rings (e.g., succinimide, phthalimide): Experience significant strain, pushing the symmetric C=O stretch to higher frequencies (e.g., ~1791-1793 cm⁻¹ for succinimide derivatives).[2][3]
Six-membered rings: Are less strained, and their carbonyl absorptions occur at slightly lower frequencies compared to their five-membered counterparts.[7]
Compound Example
Ring Size
Asymmetric C=O Stretch (cm⁻¹)
Symmetric C=O Stretch (cm⁻¹)
Succinimide Derivative
5-membered
~1716
~1791
Phthalimide
5-membered
~1733
~1793
Glutarimide Derivative
6-membered
Lower than succinimide
Lower than succinimide
Table 1: Representative IR absorption frequencies for the coupled carbonyl stretching bands in cyclic imides. Data compiled from sources.[2][3]
The Complexity of Tetramic Acids: Tautomerism in the Spotlight
Tetramic acids (pyrrolidine-2,4-diones) present a more complex spectroscopic puzzle due to their ability to exist in multiple tautomeric forms.[8] This equilibrium is highly sensitive to the solvent, substitution, and physical state (solid vs. solution), directly impacting the observed IR spectrum. The primary tautomers involve keto-enol forms within the β-dicarbonyl system.
Key Tautomeric Forms and Their IR Signatures:
Dione Form: Contains two distinct ketone-like carbonyl groups. One is a standard lactam C=O, and the other is a ketone C=O.
Enol Form A: Enolization occurs towards the lactam nitrogen, creating a C=C double bond and a hydroxyl (O-H) group. This results in an α,β-unsaturated lactam system.
Enol Form B: Enolization occurs away from the nitrogen, creating a different C=C bond and O-H group. This form is often stabilized by intramolecular hydrogen bonding.
The IR spectrum of a tetramic acid is often a superposition of the spectra of the tautomers present at equilibrium.
Characteristic Bands Across Tautomers:
C=O Stretching Region (1750-1550 cm⁻¹): This region is often broad and complex.
Lactam C=O: Typically observed around 1680-1720 cm⁻¹ .
Ketone C=O: Appears in the 1730-1750 cm⁻¹ range.
α,β-Unsaturated C=O (Enol Forms): Conjugation with the newly formed C=C bond weakens the carbonyl double bond, shifting its absorption to a lower frequency, typically 1650-1600 cm⁻¹ .[6][7] This is a key distinguishing feature.
Hydrogen-Bonded C=O: Intramolecular H-bonding in enol forms can further lower the C=O frequency and broaden the peak, often seen in the 1600-1550 cm⁻¹ range.[4]
O-H and N-H Stretching Region (3500-2500 cm⁻¹):
Broad O-H Stretch: A very broad and strong absorption from 3200 cm⁻¹ down to 2500 cm⁻¹ is characteristic of the hydrogen-bonded enol O-H group.
N-H Stretch: A sharper peak around 3300-3100 cm⁻¹ from the lactam N-H.
C=C Stretching Region (1650-1600 cm⁻¹): The enol tautomers will exhibit a C=C stretching band, which often overlaps with the lower-frequency carbonyl absorptions.
Head-to-Head Comparison: A Spectroscopic Decision Guide
Spectral Feature
Cyclic Imide
Tetramic Acid
Reason for Difference (Causality)
C=O Stretching Region
Two sharp, distinct bands (asymmetric & symmetric) between 1800-1700 cm⁻¹.[1]
Broad, complex absorptions spanning 1750-1550 cm⁻¹. May show multiple overlapping peaks.
Imides have two electronically coupled C=O groups. Tetramic acids exist as a mixture of tautomers with different C=O environments (ketone, lactam, conjugated, H-bonded).[8]
High-Frequency C=O Band
Present (Symmetric stretch, >1760 cm⁻¹).
Absent.
The coupled vibration leading to a high-frequency symmetric stretch is unique to the imide functional group.
Low-Frequency C=O Band
Absent (<1680 cm⁻¹).
Often Present (Conjugated/H-bonded C=O, <1660 cm⁻¹).
Conjugation and hydrogen bonding in the enol tautomers of tetramic acid significantly lower the C=O stretching frequency.[4][6]
O-H Stretching Region
Absent.
Often a very broad, strong band (3200-2500 cm⁻¹) if enol form is present.
The presence of the enol tautomer introduces the hydroxyl group.
N-H Stretching Region
Sharp band (~3200 cm⁻¹) if unsubstituted.
Sharp band (~3300 cm⁻¹) from the lactam N-H.
Both contain an N-H bond (if unsubstituted), but the broad O-H in tetramic acids is the more dominant feature.
Below is a diagnostic workflow for distinguishing between the two classes based on their IR spectra.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The differentiation between cyclic imides and tetramic acids by IR spectroscopy is reliably achieved by focusing on the carbonyl stretching region. Cyclic imides are defined by a characteristic pair of sharp C=O bands, one of which is at a notably high frequency (>1760 cm⁻¹). In contrast, tetramic acids display a more complex and broad carbonyl region due to tautomerism, often featuring low-frequency bands from conjugated and hydrogen-bonded systems, which are frequently accompanied by a broad enolic O-H stretch. By understanding the structural origins of these spectral patterns, researchers can confidently assign structures and monitor chemical transformations in their work.
References
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
[9]2. University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
[10]3. Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
[5]4. Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
[11]5. Unknown. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]
[6]6. Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds. In 9 IR Absorptions of Double Bonds. Retrieved from [Link]
[4]7. Olori, A., Di Pietro, P., & Campopiano, A. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Pharmaceutical Research International. Retrieved from [Link]
[12]8. Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
9. LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
[13]10. Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
[14]11. Jeong, Y.-C., et al. (2009). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett, 2009(15), 2487. Retrieved from [Link]
[8]12. Smith, B. C. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]
[1]13. Sándor, G., et al. (n.d.). Infrared analysis of peptide succinimide derivatives. Journal of Peptide Science. Retrieved from [Link]
[2]14. Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]
[15]15. Unknown. (2026, January 16). Synthesis and characterization of cyclic imides and synthesis of nanocomposites of which and characterization, and evaluation of its enzymatic and biological activity. ResearchGate. Retrieved from [Link]
[16]16. Unknown. (n.d.). Ir lecture part 2. Retrieved from [Link]
[17]17. Halasi, R., et al. (n.d.). IR SPECTROSCOPY OF THE PROTONATION PROCESS OF PHTHALIMIDE DERIVATIVES. Retrieved from [Link]
[18]18. Latief, B. H., & Al-Azzawi, A. M. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. Retrieved from [Link]
[19]19. Unknown. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC.org. Retrieved from [Link]
A Comparative Guide to the Quality Control Standards for Commercial 8-Oxa-1-azaspiro[4.5]decane-2,4-dione and Its Structural Analogs
For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides an in-depth analysis of recommended Quality Control (QC) standards for...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides an in-depth analysis of recommended Quality Control (QC) standards for the commercial procurement of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, a heterocyclic scaffold of increasing interest in medicinal chemistry. Given the absence of universally established pharmacopeial monographs for this specific compound, this document synthesizes best practices from analytical chemistry and data from structurally related molecules to propose a robust QC framework. We will objectively compare this framework with the typical specifications of commercially available structural analogs, providing supporting experimental methodologies.
Introduction to 8-Oxa-1-azaspiro[4.5]decane-2,4-dione: A Molecule of Interest
8-Oxa-1-azaspiro[4.5]decane-2,4-dione belongs to the family of spiro-oxazolidinones, which are recognized as privileged structures in drug discovery. The oxazolidinone core is a key pharmacophore in several approved antibiotics, such as linezolid, highlighting its therapeutic potential.[1][2] The spirocyclic nature of the decane ring system introduces a three-dimensional architecture that can be exploited to achieve specific interactions with biological targets.
Navigating Structural Analogs: A Word of Caution
A critical initial step in the procurement and QC of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione is the precise verification of its chemical structure. The nomenclature of spiro compounds can be complex, and several closely related analogs are commercially available. For instance, "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" is a distinct molecule with a hydantoin ring instead of a succinimide ring.[3][4] Researchers must ensure they are sourcing and analyzing the correct chemical entity.
Recommended QC Standards for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione
The following table outlines a proposed set of QC standards for ensuring the identity, purity, and quality of commercial 8-Oxa-1-azaspiro[4.5]decane-2,4-dione.
Parameter
Method
Specification
Justification
Appearance
Visual Inspection
White to off-white solid
Provides a baseline for material consistency.
Identity
¹H NMR, ¹³C NMR
Conforms to the reference spectrum
Unambiguously confirms the molecular structure.
Identity
Mass Spectrometry (MS)
Conforms to the expected molecular weight
Confirms the molecular formula.
Purity (Chromatographic)
HPLC-UV/MS
≥ 98.0%
Ensures the absence of significant impurities that could interfere with downstream applications.
Purity (Assay)
qNMR or Titration
98.0% - 102.0%
Provides an accurate measure of the active substance content.
Residual Solvents
GC-HS
As per ICH Q3C guidelines
Limits the presence of potentially toxic or reactive solvents from the synthesis process.
Water Content
Karl Fischer Titration
≤ 0.5%
Water can affect stability and reactivity in certain applications.
Comparative Analysis with Commercial Alternatives
Several structural analogs of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione are commercially available. While detailed QC protocols are often not disclosed by suppliers, a comparison can be made based on typical product specifications.
Compound
Structure
Typical Purity (from supplier)
Common Analytical Data Provided
8-Oxa-1-azaspiro[4.5]decane-2,4-dione
(Target Compound)
≥ 98% (Proposed)
¹H NMR, Mass Spec, HPLC (Proposed)
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
98%
¹H NMR, Mass Spec
8-Azaspiro[4.5]decane-7,9-dione
Not specified, analytical standard grade available[5]
The following are detailed, step-by-step methodologies for the key QC experiments proposed for 8-Oxa-1-azaspiro[4.5]decane-2,4-dione.
Identity and Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the target compound and any non-volatile impurities.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Instrumentation:
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
8-Oxa-1-azaspiro[4.5]decane-2,4-dione sample
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile. Degas the mobile phase before use.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
Column: C18 reverse-phase
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detector Wavelength: 210 nm (or as determined by UV scan)
A suitable gradient can be developed to ensure the elution of all potential impurities.
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and record the chromatogram.
Calculation: Calculate the area percentage of the main peak to determine the chromatographic purity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation.
Workflow for NMR Analysis
Caption: Workflow for NMR structural confirmation.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
8-Oxa-1-azaspiro[4.5]decane-2,4-dione sample
Procedure:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
Data Analysis: Process the spectra and compare the chemical shifts, integration, and coupling patterns with the expected structure of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione.
Molecular Weight Verification by Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS molecular weight verification.
Instrumentation:
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum.
Data Analysis: Identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the expected molecular weight of 8-Oxa-1-azaspiro[4.5]decane-2,4-dione.
Conclusion
The quality of starting materials is a critical determinant of success in research and drug development. For novel compounds like 8-Oxa-1-azaspiro[4.5]decane-2,4-dione, where official QC standards are not yet established, a robust analytical framework is essential. The proposed QC standards and methodologies in this guide provide a comprehensive approach to ensuring the identity, purity, and overall quality of this promising chemical scaffold. By implementing these rigorous analytical practices, researchers can proceed with confidence in the integrity of their starting materials, ultimately contributing to the reliability and reproducibility of their scientific findings.
References
PubChem. 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]